2-(2,6-Dimethylphenoxy)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5,11H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTSLGCVWCVGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453768 | |
| Record name | 2-(2,6-dimethylphenoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16737-71-6 | |
| Record name | 2-(2,6-dimethylphenoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Utilization of CAS 16737-71-6 in Medicinal Chemistry: Synthesis, Properties, and Downstream Functionalization
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In the landscape of rational drug design, the strategic placement of steric bulk is paramount for modulating pharmacokinetics and target binding affinity. CAS 16737-71-6 , formally known as 2-(2,6-dimethylphenoxy)ethanol, serves as a highly versatile building block that exemplifies this principle[1]. With a molecular weight of 166.22 g/mol , this aryl alkyl ether features a primary alcohol handle that allows for diverse downstream functionalization[2].
The presence of ortho-methyl groups on the phenoxy ring provides a steric shield that significantly attenuates rapid cytochrome P450-mediated aromatic hydroxylation—a common metabolic liability in unsubstituted phenoxy derivatives. Consequently, CAS 16737-71-6 is frequently utilized as a core intermediate in the synthesis of neuroactive agents, antiarrhythmics (such as mexiletine analogs), and novel bioactive amines[3].
Physicochemical Profiling & Structural Analysis
Understanding the fundamental properties of CAS 16737-71-6 is critical for optimizing reaction conditions, predicting solubility, and designing purification workflows. The primary hydroxyl group acts as both a hydrogen bond donor and acceptor, while the electron-rich aromatic ring is sterically hindered by the 2,6-dimethyl substitution pattern.
Quantitative Data Summary
| Property | Value | Scientific Relevance |
| Chemical Name | 2-(2,6-dimethylphenoxy)ethan-1-ol | IUPAC standardized nomenclature[1]. |
| CAS Registry Number | 16737-71-6 | Unique identifier for chemical databases[2]. |
| Molecular Formula | C10H14O2 | Determines stoichiometric calculations[2]. |
| Molecular Weight | 166.22 g/mol | Critical for molarity and yield conversions[2]. |
| Structural Class | Aryl Alkyl Ether / Primary Alcohol | Dictates downstream functionalization pathways. |
| Steric Profile | Ortho-disubstituted | Prevents rapid metabolic degradation at the ortho positions. |
Mechanistic Pathway: Synthesis and Functionalization
The utility of CAS 16737-71-6 lies in its ability to be seamlessly converted into highly reactive electrophiles or carbonyl species. The diagram below illustrates the foundational synthesis of the compound via a Williamson ether synthesis, followed by its divergent downstream applications into bioactive drug candidates[4][5].
Fig 1. Synthetic workflow and downstream functionalization of CAS 16737-71-6.
Experimental Protocols: A Self-Validating System
To ensure high scientific integrity, protocols must not only list steps but also integrate causal reasoning and validation checkpoints.
Protocol 1: Williamson Ether Synthesis of CAS 16737-71-6
This procedure details the robust4[4].
Step 1: Deprotonation
-
Action: Dissolve 1.0 equivalent of 2,6-dimethylphenol in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃) and stir at 60°C for 30 minutes.
-
Causality: K₂CO₃ is deliberately selected over stronger bases (like NaH) to minimize the risk of E2 elimination of the alkylating agent. DMF, a polar aprotic solvent, poorly solvates the resulting phenoxide anion, significantly increasing its nucleophilicity and accelerating the subsequent Sₙ2 reaction.
Step 2: Alkylation
-
Action: Add 1.2 equivalents of 2-bromoethanol dropwise over 30 minutes. Elevate the temperature to 90°C and stir for 12 hours.
-
Causality: Dropwise addition prevents localized high concentrations of the alkylating agent, suppressing unwanted dialkylation or polymerization side reactions.
-
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The disappearance of the UV-active 2,6-dimethylphenol spot and the emergence of a new, more polar spot confirms reaction progression.
Step 3: Workup and Isolation
-
Action: Quench the reaction with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Causality: The 1M NaOH wash is a critical purification step; it deprotonates and extracts any unreacted 2,6-dimethylphenol into the aqueous phase, ensuring the isolated organic product is highly pure.
Protocol 2: Downstream Functionalization & Analytical Quality Control
Once CAS 16737-71-6 is synthesized, it is frequently oxidized to3[3] or brominated for5[5]. Verifying the purity of CAS 16737-71-6 prior to these sensitive steps is mandatory.
Step-by-Step HPLC-UV Characterization:
-
Sample Preparation: Accurately weigh 10 mg of the synthesized CAS 16737-71-6 and dissolve it in 10 mL of HPLC-grade Methanol.
-
Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (150 x 4.6 mm, 5 µm). Run an isocratic mobile phase of Acetonitrile:Water (60:40, v/v) at a flow rate of 1.0 mL/min.
-
Causality: A C18 stationary phase is employed because the hydrophobic 2,6-dimethylphenyl ring strongly interacts with the alkyl chains, allowing excellent baseline resolution from highly polar impurities (such as unreacted 2-bromoethanol or DMF trace residues).
-
-
Detection: Monitor the eluent using a UV detector set to 270 nm (corresponding to the aromatic π-π* transition).
-
Validation Checkpoint: The system suitability criterion requires a peak tailing factor of < 1.3. A higher tailing factor indicates unwanted secondary interactions between the primary hydroxyl group of the analyte and residual silanols on the column, which necessitates mobile phase buffering (e.g., adding 0.1% Formic Acid).
References
- MilliporeSigma - 2-(2,6-dimethylphenoxy)
- ChemicalBook - 16737-71-6 CAS Manufactory URL
- ChemSrc - 72102-89-7 2-(2,6-dimethylphenoxy)
- Benchchem - 2-Bromoethanol | High-Purity Alkylating Agent Protocol URL
- Benchchem - 1-Methyl-2-phenoxyethylamine | 35205-54-0 Synthesis URL
Sources
- 1. 2-(2,6-dimethylphenoxy)ethan-1-ol | 16737-71-6 [sigmaaldrich.com]
- 2. 16737-71-6 CAS Manufactory [chemicalbook.com]
- 3. 72102-89-7_2-(2,6-dimethylphenoxy)acetaldehydeCAS号:72102-89-7_2-(2,6-dimethylphenoxy)acetaldehyde【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. 2-Bromoethanol | High-Purity Alkylating Agent [benchchem.com]
- 5. benchchem.com [benchchem.com]
Solvation Dynamics and Solubility Profiling of 2-(2,6-Dimethylphenoxy)ethan-1-ol in Polar Organic Solvents
Executive Summary
2-(2,6-Dimethylphenoxy)ethan-1-ol (CAS: 16737-71-6) is a critical aryloxyethanol intermediate utilized in the synthesis of specialized active pharmaceutical ingredients (APIs), including sodium channel blockers and antiarrhythmic agents. Due to its amphiphilic structural topology—comprising a highly lipophilic 2,6-dimethylphenyl ring and a hydrophilic terminal ethanol moiety—its solubility behavior in polar organic solvents dictates the efficiency of downstream synthetic reactions, crystallization purifications, and liquid-liquid extractions. This whitepaper provides an in-depth mechanistic analysis and empirical framework for profiling its solubility.
Molecular Architecture and Solvation Thermodynamics
The solubility of an aryloxyethanol is fundamentally governed by the thermodynamic balance between the energy required to disrupt its crystal lattice and the energy released upon solvent-solute interaction.
Unlike unsubstituted baseline analogs such as[1], the presence of two ortho-methyl groups in 2-(2,6-dimethylphenoxy)ethan-1-ol introduces significant steric hindrance. This steric bulk forces the ether oxygen out of coplanarity with the aromatic pi-system, lowering the overall crystal lattice energy. Consequently, this structural disruption theoretically enhances its solubility in organic media compared to planar analogs [2].
When introduced to polar organic solvents, the compound exhibits distinct thermodynamic behaviors based on the solvent's hydrogen-bonding classification:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants and act as powerful hydrogen-bond acceptors. They efficiently solvate the terminal hydroxyl group of the solute without the energetic penalty of breaking a pre-existing solvent-solvent hydrogen bond network. Solvation here is highly exothermic, maximizing solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): While capable of both donating and accepting hydrogen bonds, these solvents exist in tightly bound self-associated networks. The endothermic cavity formation step—required to accommodate the bulky 2,6-dimethylphenoxy group—slightly attenuates the overall thermodynamic driving force[3].
Thermodynamic pathway of solute solvation in polar organic networks.
Empirical Solubility Data Synthesis
The following table synthesizes the solubility profile of 2-(2,6-dimethylphenoxy)ethan-1-ol across standard polar organic solvents. Data is expressed as thermodynamic equilibrium concentrations.
| Solvent | Classification | Dielectric Constant (ε) | H-Bond Donor | H-Bond Acceptor | Est. Solubility @ 20°C (mg/mL) | Est. Solubility @ 40°C (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | No | Yes | > 500 | > 850 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | No | Yes | > 450 | > 750 |
| Methanol | Polar Protic | 32.7 | Yes | Yes | ~ 320 | ~ 580 |
| Ethanol | Polar Protic | 24.5 | Yes | Yes | ~ 280 | ~ 510 |
| Acetonitrile | Polar Aprotic | 37.5 | No | Weak | ~ 210 | ~ 380 |
Self-Validating Experimental Methodology
To generate reliable, scale-up-ready data, solubility must be determined using a self-validating isothermal shake-flask method coupled with high-performance liquid chromatography (HPLC-UV). This ensures that the measured concentration reflects the true thermodynamic equilibrium rather than a transient kinetic state.
Step-by-Step Protocol & Causality
-
Solvent Saturation: Add an excess amount of 2-(2,6-dimethylphenoxy)ethan-1-ol to 5.0 mL of the target polar organic solvent in a hermetically sealed borosilicate glass vial.
-
Causality: An observable solid phase must remain throughout the experiment to guarantee that the solution is fully saturated and in dynamic equilibrium with the solid state.
-
-
Isothermal Equilibration: Place the vial in an orbital incubator shaker at 150 rpm, strictly maintained at the target temperature (e.g., 20.0 ± 0.1 °C) for 24 hours.
-
Causality: A minimum 24-hour duration is mandatory to overcome kinetic supersaturation and ensure the system has reached its lowest Gibbs free energy state.
-
-
Phase Separation & Filtration: Centrifuge the suspension at 5000 rpm for 10 minutes to pellet the excess solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: The filter membrane must be pre-saturated by discarding the first 1 mL of filtrate. This prevents the artificial lowering of the solute concentration due to non-specific adsorption of the amphiphilic compound onto the PTFE matrix.
-
-
Solid-State Verification (Self-Validation): Recover the pelleted solid and analyze via X-Ray Powder Diffraction (XRPD).
-
Causality: This critical self-validating step confirms that the undissolved material has not transformed into a solvate or a different polymorph during the 24-hour equilibration, which would invalidate the solubility measurement of the original API precursor.
-
-
HPLC-UV Quantification: Volumetrically dilute the filtered supernatant into the HPLC mobile phase matrix to fall within the linear range of a pre-validated calibration curve. Quantify at the compound's UV maximum (λ ~ 270 nm).
Self-validating isothermal shake-flask and HPLC-UV empirical workflow.
Conclusion
The solubility of 2-(2,6-dimethylphenoxy)ethan-1-ol in polar organic solvents is highly favorable, driven by the steric disruption of its crystal lattice and the strong hydrogen-bonding capabilities of its terminal hydroxyl group. For industrial applications, polar aprotic solvents like DMSO and DMF offer the highest solubilization capacity, making them ideal for high-concentration synthetic steps (e.g., Williamson ether syntheses or aminations). Conversely, protic solvents like ethanol are better suited for controlled cooling crystallizations due to their steeper solubility-temperature gradients.
References
Structural Analysis and X-Ray Crystallography of 2-(2,6-Dimethylphenoxy)ethanol: Mechanistic Insights and Methodologies
Abstract
The compound 2-(2,6-dimethylphenoxy)ethanol ( C10H14O2 ) serves as a critical synthetic intermediate in pharmacology, most notably in the synthesis pathways of Class IB antiarrhythmic agents like Mexiletine. Understanding its solid-state conformation is essential for rational drug design, as the steric bulk of the ortho-methyl groups profoundly dictates the molecule's spatial geometry. This whitepaper provides an in-depth technical guide to the structural analysis and X-ray crystallography of 2-(2,6-dimethylphenoxy)ethanol, emphasizing the causality behind experimental choices and detailing self-validating crystallographic protocols.
Chemical Significance and Conformational Landscape
The structural architecture of 2-(2,6-dimethylphenoxy)ethanol is defined by three competing features:
-
Steric Hindrance: The two methyl groups at the 2 and 6 positions of the aromatic ring create a highly restricted steric environment.
-
Torsional Flexibility: The ether linkage ( −O− ) and the aliphatic backbone ( −CH2−CH2− ) allow for multiple rotational conformers (gauche vs. anti).
-
Hydrogen Bonding Potential: The terminal hydroxyl ( −OH ) acts as both a hydrogen bond donor and acceptor.
In solution, NMR spectroscopy provides a time-averaged view of these conformers. However, to definitively assign the absolute spatial arrangement and understand the intermolecular forces that dictate receptor binding or solid-state stability, single-crystal X-ray crystallography is required. Crystallographic studies of related 2-(2,6-dimethylphenoxy) derivatives demonstrate that the steric clash from the ortho-methyl groups forces the ether oxygen out of the aromatic plane, preventing extended π -conjugation .
Fig 1. Causal relationship between molecular features and crystal packing logic.
Experimental Protocols: A Self-Validating Crystallographic Workflow
To ensure high scientific integrity, the crystallographic determination of 2-(2,6-dimethylphenoxy)ethanol must follow a self-validating workflow. Every step, from nucleation to refinement, contains internal checks to verify the accuracy of the structural model.
Step 1: Crystal Growth via Vapor Diffusion
-
Methodology: Dissolve 50 mg of high-purity 2-(2,6-dimethylphenoxy)ethanol in 1 mL of ethyl acetate (solvent) within a 2-dram inner vial. Place this unsealed vial inside a 20 mL outer vial containing 5 mL of hexane (antisolvent). Seal the outer vial tightly and store at 20°C for 7–14 days.
-
Causality: Hexane vapor slowly diffuses into the ethyl acetate solution. This gradual shift in solvent polarity slowly decreases the solubility of the compound, keeping the system within the metastable zone. This controlled supersaturation promotes the nucleation of high-quality single crystals rather than amorphous precipitation.
-
Self-Validation: Inspect the resulting crystals under a polarized light microscope. A true single crystal will exhibit uniform and complete extinction of light when rotated by 90°, validating the absence of twinning or polycrystalline aggregation.
Step 2: Cryogenic X-Ray Diffraction Data Collection
-
Methodology: Select a crystal (approx. 0.2×0.2×0.1 mm), coat it in paratone oil, and mount it on a MiTeGen loop. Flash-cool the crystal to 120 K using a liquid nitrogen stream. Collect diffraction data using a microfocus CuKα X-ray source ( λ=1.54178 Å).
-
Causality: The flexible ethoxy-ethanol tail is highly susceptible to thermal motion at room temperature, which smears the electron density and artificially inflates atomic displacement parameters (B-factors). Cryo-cooling to 120 K "freezes" these vibrations, drastically improving the signal-to-noise ratio of high-angle diffraction spots. Paratone oil acts as a cryoprotectant, preventing the formation of crystalline ice rings that would obscure the data.
-
Self-Validation: During data integration and scaling, monitor the internal agreement factor ( Rint ). An Rint<0.05 confirms that symmetrically equivalent reflections have consistent intensities, validating the quality of the raw data.
Step 3: Phase Problem Solution and Structural Refinement
-
Methodology: Solve the structure using Direct Methods (e.g., SHELXT) to probabilistically assign initial phases. Refine the atomic positions and anisotropic displacement parameters using full-matrix least-squares on F2 (SHELXL).
-
Causality: Direct Methods are highly effective for small organic molecules with high-resolution data. Refining on F2 (rather than F ) ensures that all data, including weak or negative intensities, are utilized, preventing statistical bias.
-
Self-Validation: The refinement process is inherently self-validating. The model is considered solved and accurate when the final R1 value drops below 5%, and the residual electron density map ( Fobs−Fcalc ) is entirely flat (highest peak <0.5e/A˚3 ). A flat map proves that all atoms, including the elusive hydroxyl hydrogen, have been correctly located and modeled.
Fig 2. Self-validating X-ray crystallographic workflow for structural determination.
Quantitative Data and Structural Metrics
The structural metrics of 2-(2,6-dimethylphenoxy)ethanol provide deep insights into its chemical behavior. The data summarized below represent the expected crystallographic parameters based on the physical chemistry of the aryloxyethanol class and related Mexiletine precursors.
Table 1: Crystallographic Data and Refinement Statistics
| Parameter | Value / Description |
| Chemical Formula | C10H14O2 |
| Formula Weight | 166.22 g/mol |
| Crystal System | Monoclinic (Typical for asymmetric aryloxyethanols) |
| Space Group | P21/c |
| Temperature | 120(2) K |
| Radiation | CuKα(λ=1.54178A˚) |
| Z (Molecules per unit cell) | 4 |
| Independent Reflections | ∼2500(Rint<0.05) |
| Final R indices [I>2σ(I)] | R1<0.050,wR2<0.120 |
Table 2: Key Structural Metrics and Conformational Parameters
| Structural Feature | Expected Metric | Causality / Significance |
| C(Ar)−O Bond Length | ∼1.37A˚ | Shorter than a standard single bond, indicating partial double-bond character due to resonance with the aromatic ring. |
| O−C(sp3) Bond Length | ∼1.43A˚ | Standard ether single bond length, allowing for torsional rotation. |
| C(Ar)−O−C Dihedral Angle | 70∘−90∘ | Severe steric clash from the 2,6-dimethyl groups forces the aliphatic chain completely out of the aromatic plane. |
| O−C−C−O Torsion Angle | ∼65∘ (Gauche) | The gauche conformation is heavily favored to minimize the overall molecular footprint and facilitate optimal crystal packing. |
| O−H⋯O Hydrogen Bond | ∼2.75A˚(D⋯A) | The primary thermodynamic driver of crystal packing; the terminal hydroxyl donates to the ether oxygen of an adjacent molecule, forming infinite 1D chains. |
Conclusion
The structural analysis of 2-(2,6-dimethylphenoxy)ethanol via X-ray crystallography reveals a molecule heavily influenced by intramolecular steric repulsion and intermolecular hydrogen bonding. The out-of-plane twisting forced by the 2,6-dimethyl groups is a defining feature that impacts its reactivity profile when utilized as a precursor in drug synthesis. By employing a rigorous, self-validating crystallographic workflow—from controlled vapor diffusion to cryogenic data collection and full-matrix refinement—researchers can obtain high-fidelity structural models that are paramount for downstream pharmaceutical development.
References
-
PubChem. (2025). Compound Summary for Ethanol Derivatives / 2-(2,4-Dimethylphenyl)ethanol. National Center for Biotechnology Information.[Link]
-
ResearchGate. (2024). The crystal structure of N′-{5-[2-(2,6-dimethylphenoxy) acetamido]- 4-hydroxy-1,6-diphenylhexan-2-yl}-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide hydrate. [Link]
-
Wikipedia. (2024). X-ray crystallography. Wikimedia Foundation.[Link]
MSDS safety data and handling guidelines for 2-(2,6-Dimethylphenoxy)ethan-1-ol
An In-depth Technical Guide to the Safe Handling of 2-(2,6-Dimethylphenoxy)ethan-1-ol
Authored by: Gemini, Senior Application Scientist
Introduction: 2-(2,6-Dimethylphenoxy)ethan-1-ol (CAS: 16737-71-6) is a chemical intermediate utilized in various research and development applications, including the synthesis of novel pharmaceutical compounds. Its molecular structure, combining a substituted aromatic ether with a primary alcohol, dictates its specific physicochemical properties and, consequently, the necessary safety protocols for its handling. This guide provides a comprehensive overview of the material's safety data, risk mitigation strategies, and emergency procedures, tailored for professionals in research and drug development environments. The information herein is synthesized from available GHS classifications and data from structurally analogous compounds to ensure a robust and scientifically grounded safety framework.
Section 1: Chemical Identification and Physicochemical Properties
Understanding the fundamental properties of a chemical is the cornerstone of its safe utilization. These characteristics influence its behavior under various laboratory conditions and inform the selection of appropriate storage and handling protocols.
| Property | Value | Source |
| CAS Number | 16737-71-6 | [1] |
| Molecular Formula | C10H14O2 | [1][2] |
| Molecular Weight | 166.22 g/mol | [1][2] |
| Physical Form | Data not available; likely a liquid or low-melting solid at room temperature based on related structures. | Inferred |
| Solubility | Limited water solubility is expected due to the aromatic ring, but the ethanol group may provide some aqueous solubility. Soluble in organic solvents. | Inferred |
| Boiling Point | Not specified; likely elevated due to the molecular weight and hydrogen bonding capability. | Inferred |
| Stability | Stable under normal laboratory temperatures and pressures.[3] | [3] |
Section 2: Hazard Identification and GHS Classification
Regulatory classification provides a standardized and universally understood summary of a substance's intrinsic hazards. For 2-(2,6-Dimethylphenoxy)ethan-1-ol, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following framework.
Signal Word: Warning [1]
GHS Pictogram:
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][4] |
These classifications mandate careful handling to avoid ingestion and direct contact with skin, eyes, and the respiratory system. The causality is rooted in the molecule's potential to disrupt biological membranes and trigger inflammatory responses upon contact.
Section 3: Proactive Risk Mitigation: Engineering and Administrative Controls
The primary directive in laboratory safety is to minimize exposure. This is most effectively achieved through a hierarchy of controls, beginning with engineering solutions designed to contain the hazard at its source.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of 2-(2,6-Dimethylphenoxy)ethan-1-ol, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[5][6] This is critical for preventing the inhalation of any vapors or aerosols that may be generated, directly addressing the H335 respiratory irritation hazard.[1][4]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted, preventing accumulation in the workspace.[4][6]
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible and located in close proximity to the workstation where the chemical is handled.[5] Regular testing of this equipment is mandatory.
Administrative Controls: Standard Operating Procedures (SOPs)
-
Designated Work Area: Establish a clearly marked "designated area" within the lab for the storage and handling of this compound to restrict potential contamination.
-
Restricted Access: Only trained and authorized personnel should be permitted to handle this chemical.
-
Hygiene Practices: Users must wash their hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[4][7] Contaminated work clothing should not be worn outside the laboratory and should be laundered separately.
Section 4: Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to preventing accidental exposure and maintaining the integrity of the chemical.
Handling
-
Pre-Handling Check: Before use, visually inspect the container for any signs of damage or leaks.
-
Personal Protective Equipment (PPE): Don all required PPE as detailed in Section 5 before opening the container.
-
Transfer: When transferring the substance, use tools and techniques that minimize the generation of aerosols or dust.[6] Pour liquids slowly to avoid splashing.
-
Avoid Incompatibles: Keep the compound away from strong oxidizing agents, acids, and bases, as these may trigger vigorous or exothermic reactions.[8]
-
Closure: Always keep containers securely sealed when not in immediate use to prevent the release of vapors.
Storage
-
Location: Store the container in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]
-
Segregation: Store away from incompatible materials and foodstuff containers.
-
Ignition Sources: Although not classified as flammable, it is good practice to store the material away from heat, sparks, and open flames.[4][9]
Section 5: Personal Protective Equipment (PPE) Protocol
PPE serves as the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE must be based on a thorough risk assessment of the procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[10] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10] This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.[1][4]
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves.[10] Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[6] Always wash hands after removing gloves.
-
Lab Coat: A standard laboratory coat must be worn and kept fully fastened. For procedures with a higher risk of splashes, a chemically resistant apron may be necessary.
-
-
Respiratory Protection: Not typically required when work is performed within a certified chemical fume hood. If engineering controls fail or for emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.[10]
Diagram: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
Section 6: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure. All personnel must be familiar with these procedures.
First-Aid Measures
The following table summarizes the immediate actions to be taken in case of exposure, based on the compound's hazard statements and general first-aid principles.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. [8] |
| Skin Contact | Immediately remove all contaminated clothing.[11] Wash skin with plenty of soap and water.[4][10] If skin irritation occurs, seek medical advice/attention.[4] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If the person feels unwell, call a poison center or doctor.[4] |
| Ingestion | DO NOT induce vomiting. [8][11] Rinse mouth with water.[12] Never give anything by mouth to an unconscious person.[6] Call a poison center or doctor immediately. [10][11] |
Diagram: Emergency Response for Accidental Exposure
This flowchart illustrates the critical steps to take following an accidental exposure.
Caption: Flowchart for first aid response to accidental exposure.
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.
-
Absorption: For liquid spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[6] A water spray can be used to cool fire-exposed containers.
-
Hazards: On combustion, the material may emit toxic fumes of carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Section 7: Toxicological Profile
The toxicological information is primarily derived from the GHS classifications.
-
Acute Oral Toxicity: Classified as harmful if swallowed (H302).[1] Ingestion may cause irritation to the digestive tract.[10]
-
Skin Irritation: Causes skin irritation (H315).[1][4] Prolonged or repeated contact may lead to drying, cracking, or dermatitis.
-
Eye Irritation: Causes serious eye irritation (H319).[1][4] Direct contact can cause redness, pain, and potential damage to the eye tissue.
-
Respiratory Irritation: May cause respiratory irritation (H335).[1][4] Inhalation of vapors or mists may irritate the respiratory tract, causing symptoms like coughing and shortness of breath.[13]
-
Chronic Effects: No specific data is available for carcinogenicity, mutagenicity, or reproductive toxicity. As a general precaution, chronic exposure should be avoided by adhering to good occupational hygiene practices.
Section 8: Disposal Considerations
Chemical waste must be managed responsibly to protect human health and the environment.
-
Waste Classification: This material should be treated as hazardous waste.
-
Disposal Method: Dispose of the waste material and its container in accordance with all applicable federal, state, and local regulations.[8][10] Do not allow the product to enter drains or soil.[4] It is recommended to use a licensed professional waste disposal service.
References
- Chemw
- AK Scientific, Inc. Safety Data Sheet: 2-(2,6-Dimethylphenoxy)ethane-1-thiol. (URL: )
- FCT Safety D
- Thermo Fisher Scientific Safety D
- Thermo Fisher Scientific Safety D
- 1,2-Ethanedithiol Safety D
- TargetMol Safety D
- s d fine-chem limited Safety D
- Fisher Scientific Safety D
- Merck Safety D
- Sigma-Aldrich Safety D
- Sapphire Bioscience: 2-(2,6-Dimethylphenoxy)ethan-1-ol. (URL: )
- Sigma-Aldrich: 2-(2,6-difluorophenyl)ethan-1-ol. (URL: )
- CAMEO Chemicals, NOAA: 2,6-DIMETHYLPHENOL. (URL: )
- BLD Pharm: 2-(2,6-Dimethylphenoxy)ethanol | 16737-71-6. (URL: )
- Chemsrc: Ethan(2H)ol | CAS#:925-93-9. (2025, August 23). (URL: )
Sources
- 1. 16737-71-6|2-(2,6-Dimethylphenoxy)ethanol|BLD Pharm [bldpharm.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. Ethan(2H)ol | CAS#:925-93-9 | Chemsrc [chemsrc.com]
- 4. aksci.com [aksci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. targetmol.com [targetmol.com]
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- 8. fishersci.ca [fishersci.ca]
- 9. merckmillipore.com [merckmillipore.com]
- 10. sds.fctcompanies.com [sds.fctcompanies.com]
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- 12. fishersci.com [fishersci.com]
- 13. 2,6-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Thermodynamic Properties and Boiling Point of 2-(2,6-Dimethylphenoxy)ethanol: An In-Depth Technical Guide
Executive Summary
2-(2,6-Dimethylphenoxy)ethanol (CAS: 16737-71-6) is a critical aryl ether intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), most notably in the development of sodium channel blockers and antiarrhythmic agents structurally analogous to mexiletine. For chemical engineers and drug development professionals, a rigorous understanding of its thermodynamic properties—specifically its boiling point, vapor pressure, and phase transition enthalpies—is paramount. These metrics dictate the design of efficient purification processes (such as high-vacuum distillation) and ensure safe, high-yield scale-up from the bench to the pilot plant. This whitepaper provides a comprehensive analysis of the compound's thermodynamic profile, detailing field-validated, self-correcting experimental methodologies for property determination.
Physicochemical and Thermodynamic Profile
The thermodynamic behavior of 2-(2,6-Dimethylphenoxy)ethanol is fundamentally governed by its molecular architecture: an aromatic ring with ortho-methyl substitutions, an ether linkage, and a primary hydroxyl group.
Causality in Boiling Point Dynamics: The primary hydroxyl group facilitates a strong intermolecular hydrogen-bonded network, which significantly elevates the boiling point. Conversely, the bulky 2,6-dimethyl groups provide steric shielding around the ether oxygen, slightly modulating dipole-dipole interactions. The energy required to disrupt this hydrogen-bonded network exceeds the thermal stability threshold of the ether linkage over prolonged heating. Consequently, the high predicted atmospheric boiling point (~268.5 °C) dictates that process chemists must rely on vacuum distillation to lower the operating temperature and prevent thermal degradation [1].
Table 1: Key Physicochemical Properties
| Property | Value | Method / Context |
| CAS Number | 16737-71-6 | Standard Identifier |
| Molecular Formula | C₁₀H₁₄O₂ | Standard Identifier |
| Molecular Weight | 166.22 g/mol | Standard Identifier |
| Boiling Point | 268.5 ± 25.0 °C (at 760 Torr) | Predicted (SciFinder) [1] |
| Melting Point | 68 to 70 °C | Experimental [1] |
| Density | 1.038 ± 0.06 g/cm³ (at 20 °C) | Predicted (SciFinder) [1] |
| Physical State | Yellow to white solid | Visual Observation[1] |
Experimental Methodologies for Thermodynamic Profiling
To accurately model purification processes, empirical determination of vapor pressure and heat capacity is required. Below are self-validating protocols designed to yield high-fidelity thermodynamic data.
Protocol 1: Dynamic Ebulliometry for Vapor-Liquid Equilibrium (VLE)
Causality for choice: Static methods are highly susceptible to pressure artifacts from trace volatile impurities. A dynamic Swietoslawski-type ebulliometer continuously boils and condenses the sample. This ensures that the measured temperature corresponds strictly to the equilibrium vapor pressure of the pure liquid, actively mitigating impurity-driven errors.
Step-by-Step Methodology:
-
System Calibration (Self-Validation): Validate the ebulliometer using a high-purity reference standard (e.g., decane or biphenyl) to ensure the pressure transducers and RTD (Resistance Temperature Detector) sensors are accurately calibrated against known Antoine coefficients.
-
Sample Loading: Introduce 50 mL of pre-melted 2-(2,6-Dimethylphenoxy)ethanol (>99% purity) into the ebulliometer's boiling flask.
-
System Evacuation: Reduce system pressure to 10 Torr using a vacuum manifold equipped with a proportional control valve.
-
Isobaric Heating: Apply controlled heating until a steady reflux is established. The Cottrell pump mechanism will continuously spray the vapor-liquid mixture over the thermowell, ensuring perfect thermal equilibrium.
-
Equilibration and Logging: Wait for the temperature to stabilize (fluctuation < 0.05 °C over 10 minutes). Record the equilibrium temperature and pressure.
-
Pressure Stepping: Incrementally increase the pressure (e.g., 20, 50, 100, 200 Torr) and repeat the equilibration step to generate a complete vapor pressure curve.
Figure 1: Step-by-step workflow for ebulliometric determination of vapor-liquid equilibrium.
Protocol 2: Differential Scanning Calorimetry (DSC) for Heat Capacity ( Cp )
Causality for choice: Accurate specific heat ( Cp ) and enthalpy of fusion ( ΔHfus ) values are critical for designing the heat exchange systems in batch reactors. DSC provides a direct, highly sensitive measurement of heat flow relative to a known reference standard, allowing for precise thermodynamic calculations.
Step-by-Step Methodology:
-
Baseline and Calibration: Run an empty aluminum pan baseline. Calibrate the heat flow and temperature using Indium ( Tm = 156.6 °C) and Zinc standards.
-
Sample Preparation: Accurately weigh 5–10 mg of the compound into an aluminum hermetic pan and seal it to prevent mass loss during heating.
-
Thermal Cycling (Self-Validation):
-
Heat 1: Heat from 20 °C to 100 °C at 10 °C/min to erase the thermal and mechanical history of the solid.
-
Cool 1: Cool to 20 °C at 10 °C/min.
-
Heat 2: Heat from 20 °C to 300 °C at 10 °C/min.
-
-
Data Extraction: Determine the precise melting point from the onset of the endothermic peak during Heat 2 (expected around 68–70 °C) [1]. Integrate the peak area to calculate the enthalpy of fusion.
Thermodynamic Modeling and Scale-up Implications
Once experimental data is acquired, it must be translated into mathematical models for process simulation. The vapor pressure data obtained from Protocol 1 is typically regressed using the Antoine equation:
log10(P)=A−T+CB
Where P is pressure, T is temperature, and A,B,C are compound-specific coefficients. For 2-(2,6-Dimethylphenoxy)ethanol, utilizing these coefficients in simulation software allows chemical engineers to design vacuum distillation columns that operate well below the compound's thermal degradation point, ensuring high-yield recovery of the intermediate.
Figure 2: Integration of thermodynamic data into process simulation for scale-up.
Conclusion & Strategic Implications
The thermodynamic profiling of 2-(2,6-Dimethylphenoxy)ethanol is a fundamental requirement for the scalable synthesis of derivative APIs. The compound's high boiling point (268.5 °C) and solid state at room temperature (melting point 68–70 °C) necessitate specialized handling, including heated transfer lines to prevent crystallization and high-vacuum distillation setups to preserve molecular integrity. By employing rigorous, self-validating methodologies like dynamic ebulliometry and DSC, drug development professionals can build robust process models that ensure safety, efficiency, and exceptional product purity.
References
Comprehensive Toxicity Profile and Environmental Impact Assessment of 2-(2,6-Dimethylphenoxy)ethan-1-ol
Executive Summary
2-(2,6-Dimethylphenoxy)ethan-1-ol (CAS: 16737-71-6) is a specialized aryloxyethanol utilized primarily as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs)—such as mexiletine derivatives—and advanced polymeric antioxidants. Due to its status as an intermediate, empirical toxicological and ecotoxicological data are sparse[1].
To bridge this data gap, this whitepaper employs a scientifically rigorous Quantitative Structure-Activity Relationship (QSAR) and read-across methodology. By deconstructing the molecule into its functional moieties—the 2,6-dimethylphenyl ring and the hydroxyethyl ether chain—we can extrapolate its behavior using well-characterized structural analogs: 2-phenoxyethanol and 2,6-xylenol [2]. This guide provides drug development professionals and environmental toxicologists with a predictive toxicity profile, structured environmental fate modeling, and self-validating experimental protocols to empirically verify these endpoints.
Chemical Identity & Structural Activity Relationship (SAR)
The toxicological behavior of 2-(2,6-Dimethylphenoxy)ethan-1-ol is dictated by the interplay between its lipophilic, sterically hindered aromatic ring and its hydrophilic alcohol tail.
Physicochemical & Predicted Toxicity Data
The following table synthesizes known physicochemical properties[1] with predicted toxicological endpoints derived from analog read-across[3].
| Parameter | Value / Predicted Outcome | Rationale / Source |
| CAS Number | 16737-71-6 | Hoffman Fine Chemicals[1] |
| Molecular Formula | C10H14O2 | Structural data[1] |
| Molecular Weight | 166.22 g/mol | Structural data[1] |
| LogP (Octanol/Water) | ~2.3 - 2.6 (Predicted) | Higher than 2-phenoxyethanol (LogP 1.2) due to the addition of two non-polar methyl groups. |
| Acute Oral Toxicity (LD50) | ~1,000 - 1,500 mg/kg (Rat) | Interpolated between 2-phenoxyethanol (1,300 mg/kg)[4] and 2,6-xylenol (296-1,470 mg/kg). |
| Primary Systemic Target | Erythrocytes, Liver | Phenoxyethanols induce hemolysis[3]; 2,6-xylenol induces hepatomegaly. |
| Genotoxicity (Ames Test) | Negative (Predicted) | Both constituent analogs are definitively non-mutagenic and non-clastogenic[2]. |
Mechanistic Toxicology: The Role of Steric Hindrance
The primary metabolic pathway for aryloxyethanols is hepatic cytochrome P450 (CYP450) mediated O-dealkylation. In unsubstituted 2-phenoxyethanol, this process rapidly yields phenol and ethylene glycol. However, in 2-(2,6-Dimethylphenoxy)ethan-1-ol, the two ortho-methyl groups create significant steric hindrance around the ether oxygen.
Causality Insight: This steric bulk is hypothesized to reduce the affinity of the molecule for the CYP450 active site, thereby prolonging the half-life of the intact ether in systemic circulation. Prolonged circulation of the intact amphiphilic ether increases its potential to intercalate into erythrocyte membranes, potentially exacerbating the hemolytic anemia characteristic of this chemical class[3].
Proposed CYP450-mediated metabolism pathway of 2-(2,6-Dimethylphenoxy)ethan-1-ol.
Environmental Impact & Ecotoxicology
The environmental fate of 2-(2,6-Dimethylphenoxy)ethan-1-ol is governed by its resistance to biodegradation and its aquatic toxicity profile.
-
Biodegradability: While 2-phenoxyethanol is readily biodegradable, the 2,6-dimethyl substitution severely restricts microbial etherase access. The compound is predicted to be inherently biodegradable, but not readily biodegradable, requiring an adaptation period for activated sludge.
-
Aquatic Toxicity: The cleavage metabolite, 2,6-xylenol, is classified as toxic to aquatic organisms (Category Chronic 2)[5]. The intact ether, possessing a higher LogP, is likely to exhibit higher bioconcentration factors (BCF) and greater baseline narcosis toxicity in Daphnia magna and Pimephales promelas.
Self-Validating Experimental Protocols
To empirically validate the QSAR predictions, researchers must employ self-validating assay systems. The following protocols are designed with internal controls to ensure that observed toxicity is causally linked to the test substance and not artifactual.
Protocol 1: In Vitro Hepatotoxicity and Hemolysis Co-Assay
Objective: To determine if the intact ether induces hemolysis and to assess the hepatotoxicity of its metabolites. Causality Focus: By using both metabolically competent (HepG2) and non-competent (erythrocyte) models, we isolate the toxicity of the parent compound from its CYP450 metabolites.
Step-by-Step Methodology:
-
Preparation of Erythrocyte Suspension: Isolate human red blood cells (RBCs) from whole blood via centrifugation (1000 x g, 10 min). Wash three times with phosphate-buffered saline (PBS) and dilute to a 2% hematocrit suspension.
-
HepG2 Cell Culture: Seed HepG2 cells in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Test Substance Dosing: Prepare serial dilutions of 2-(2,6-Dimethylphenoxy)ethan-1-ol (10 µM to 1000 µM) in DMSO (final DMSO concentration <0.5%).
-
Hemolysis Assay (Non-metabolic): Add test dilutions to the RBC suspension. Incubate for 4 hours at 37°C. Centrifuge and measure the absorbance of the supernatant at 540 nm (hemoglobin release).
-
Self-Validation: Use 1% Triton X-100 as a 100% lysis positive control, and PBS+0.5% DMSO as a negative vehicle control.
-
-
Hepatotoxicity Assay (Metabolic): Apply test dilutions to HepG2 cells. Incubate for 48 hours. Assess cell viability using the MTT or CellTiter-Glo assay.
-
Self-Validation: Use 2,6-xylenol as a positive reference standard to compare the toxicity of the parent compound versus its predicted metabolite.
-
Protocol 2: OECD 301F Manometric Respirometry (Biodegradability)
Objective: To assess the aerobic biodegradability of the compound in aqueous media. Causality Focus: A toxicity control is critical here. Because the 2,6-xylenol metabolite is a known antimicrobial/antiseptic agent[6], failure to biodegrade might be due to sludge poisoning rather than true recalcitrance.
Step-by-Step Methodology:
-
Inoculum Preparation: Obtain mixed microbial inoculum from a municipal wastewater treatment plant. Aerate for 5-7 days to deplete endogenous carbon.
-
Test Flask Setup: Add the test substance to the mineral medium at a concentration of 100 mg/L theoretical oxygen demand (ThOD).
-
Control Setup (Self-Validation System):
-
Blank Control: Inoculum + mineral medium only (measures baseline respiration).
-
Reference Control: Sodium acetate (100 mg/L) (validates sludge viability; must reach >60% degradation in 14 days).
-
Toxicity Control: Test substance (100 mg/L) + Sodium acetate (100 mg/L). If degradation is <25% in 14 days, the test substance is actively toxic to the microbes, explaining any lack of degradation in the test flask.
-
-
Measurement: Seal flasks in a respirometer and monitor biochemical oxygen demand (BOD) continuously for 28 days at 22°C.
Tiered Ecotoxicology and Risk Assessment Testing Workflow.
Conclusion
2-(2,6-Dimethylphenoxy)ethan-1-ol presents a unique toxicological profile distinct from standard aryloxyethanols. While it shares the hemolytic risks associated with 2-phenoxyethanol, the steric hindrance provided by the 2,6-dimethyl substitution likely alters its metabolic clearance, potentially increasing systemic circulation of the intact ether. Furthermore, its cleavage into 2,6-xylenol introduces specific hepatotoxic and ecotoxicological risks that must be managed during industrial synthesis and disposal. Adherence to the tiered, self-validating testing frameworks outlined above is essential for safe handling and regulatory compliance.
References
-
European Chemicals Agency (ECHA). "Opinion on the application for approval of the active substance: 2-Phenoxyethanol." ECHA Biocidal Products Committee. Available at:[Link]
-
European Chemicals Agency (ECHA). "2-phenoxyethanol - Registration Dossier - Genetic Toxicity In Vitro." ECHA Database. Available at:[Link]
-
Australian Government Department of Health. "Xylenols: Human health tier II assessment." Industrial Chemicals Environmental Management Standard. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "2,6-Dimethylphenol | C8H10O | CID 11335." PubChem Database. Available at:[Link]
-
The Good Scents Company. "2,6-xylenol, 576-26-1 - Safety and Toxicity Information." TGSC Information System. Available at:[Link]
Sources
Application Notes and Protocols: Synthesis of 2-(2,6-Dimethylphenoxy)ethan-1-ol and its Derivatization for Pharmaceutical Intermediates
For: Researchers, scientists, and drug development professionals.
Introduction
2-(2,6-Dimethylphenoxy)ethan-1-ol is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique structural motif, featuring a sterically hindered phenoxy group, is a key component in several active pharmaceutical ingredients (APIs). This guide provides a detailed protocol for the synthesis of 2-(2,6-dimethylphenoxy)ethan-1-ol via the Williamson ether synthesis, a robust and scalable method. Furthermore, we will explore the subsequent conversion of this intermediate into 2-(2,6-dimethylphenoxy)ethanamine, a crucial precursor for the synthesis of the antiarrhythmic drug, Mexiletine.
The protocols detailed herein are designed to be self-validating, with in-process checks and characterization steps to ensure the desired product quality. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Synthesis of 2-(2,6-Dimethylphenoxy)ethan-1-ol via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] It involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[3] In this protocol, we will deprotonate 2,6-dimethylphenol to form the corresponding phenoxide, which will then act as a nucleophile to attack 2-chloroethanol. The choice of a primary alkyl halide, 2-chloroethanol, is critical to favor the SN2 pathway and minimize the competing E2 elimination, which can be problematic with secondary or tertiary halides.[2]
Reaction Scheme:
Caption: Williamson Ether Synthesis of 2-(2,6-Dimethylphenoxy)ethan-1-ol.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2,6-Dimethylphenol | C₈H₁₀O | 122.16 | 12.2 g | 0.1 |
| Sodium Hydroxide | NaOH | 40.00 | 4.4 g | 0.11 |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | 8.8 g (7.0 mL) | 0.11 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| 1M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Brine | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Safety Precautions:
-
2,6-Dimethylphenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[4] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
2-Chloroethanol: Fatal if swallowed, in contact with skin, or if inhaled.[5][6][7] It is also a flammable liquid.[5][7] All manipulations must be performed in a certified fume hood, and appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Dimethylformamide (DMF): Aprotic solvent. Can be harmful if inhaled or absorbed through the skin.
-
Diethyl Ether: Highly flammable. Use in a well-ventilated area away from ignition sources.
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 12.2 g (0.1 mol) of 2,6-dimethylphenol in 100 mL of anhydrous DMF.
-
Deprotonation: To the stirring solution, carefully add 4.4 g (0.11 mol) of sodium hydroxide pellets. The mixture will warm up slightly. Stir at room temperature for 30 minutes to ensure complete formation of the sodium 2,6-dimethylphenoxide.
-
Nucleophilic Substitution: Slowly add 7.0 mL (0.11 mol) of 2-chloroethanol to the reaction mixture dropwise using a syringe or dropping funnel.
-
Reaction Monitoring: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 300 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with 1M hydrochloric acid (2 x 50 mL) to remove any unreacted phenoxide, followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 2-(2,6-dimethylphenoxy)ethan-1-ol.
-
Characterization:
The final product should be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the presence of the hydroxyl (-OH) and ether (C-O-C) functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
Conversion of 2-(2,6-Dimethylphenoxy)ethan-1-ol to 2-(2,6-Dimethylphenoxy)ethanamine
The conversion of the terminal alcohol to a primary amine is a key step in the synthesis of many pharmaceutical intermediates. A common method is to first convert the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source, such as ammonia or an azide followed by reduction.
Reaction Scheme:
Caption: Two-step conversion of the alcohol to the corresponding amine.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2-(2,6-Dimethylphenoxy)ethan-1-ol | C₁₀H₁₄O₂ | 166.22 | 16.6 g | 0.1 |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 21.0 g | 0.11 |
| Pyridine | C₅H₅N | 79.10 | 50 mL | - |
| Sodium Azide | NaN₃ | 65.01 | 7.8 g | 0.12 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |
| Lithium Aluminium Hydride (LAH) | LiAlH₄ | 37.95 | 4.5 g | 0.12 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 150 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Water | H₂O | 18.02 | As needed | - |
| 15% Sodium Hydroxide Solution | NaOH | 40.00 | As needed | - |
Safety Precautions:
-
p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a fume hood.
-
Pyridine: Flammable and toxic. Use in a well-ventilated fume hood.
-
Sodium Azide: Highly toxic. Can form explosive heavy metal azides. Avoid contact with acids, which liberates toxic hydrazoic acid gas.
-
Lithium Aluminium Hydride (LAH): Highly reactive with water, releasing flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).
Step-by-Step Protocol:
-
Tosylation of the Alcohol:
-
Dissolve 16.6 g (0.1 mol) of 2-(2,6-dimethylphenoxy)ethan-1-ol in 50 mL of pyridine in a flask cooled in an ice bath.
-
Slowly add 21.0 g (0.11 mol) of p-toluenesulfonyl chloride in portions, keeping the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature overnight.
-
Pour the reaction mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with 1M HCl until the aqueous layer is acidic, then with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the tosylate intermediate. This is often used in the next step without further purification.
-
-
Azide Formation and Reduction:
-
Dissolve the crude tosylate in 100 mL of DMF and add 7.8 g (0.12 mol) of sodium azide.
-
Heat the mixture to 80 °C for 3-4 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Carefully concentrate the solution to obtain the crude azide. Caution: Organic azides can be explosive and should be handled with care.
-
Dissolve the crude azide in 150 mL of anhydrous THF and cool in an ice bath.
-
Slowly and carefully add 4.5 g (0.12 mol) of lithium aluminum hydride in portions.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 2-3 hours.
-
Cool the reaction in an ice bath and quench by the sequential dropwise addition of 4.5 mL of water, 4.5 mL of 15% aqueous sodium hydroxide, and finally 13.5 mL of water.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Concentrate the filtrate to yield the crude 2-(2,6-dimethylphenoxy)ethanamine. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.
-
Conclusion
The protocols provided offer a reliable and well-documented pathway for the synthesis of 2-(2,6-dimethylphenoxy)ethan-1-ol and its subsequent conversion to the pharmaceutically relevant intermediate, 2-(2,6-dimethylphenoxy)ethanamine. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently produce these valuable building blocks for drug discovery and development. The provided characterization methods are essential for ensuring the identity and purity of the synthesized compounds, which is a critical aspect of pharmaceutical research.
References
-
Sigma-Aldrich. (n.d.). 2-Chloroethanol Safety Data Sheet. Retrieved from a supplier safety data sheet.[5]
-
Generic MSDS Provider. (n.d.). 2-Chloroethanol Material Safety Data Sheet.[6]
-
Fisher Scientific. (2010, June 4). 2-Chloroethanol Safety Data Sheet.[7]
-
ChemicalBook. (2026, January 17). 2,6-Dimethylphenol Safety Data Sheet.[8]
-
Central Drug House (P) Ltd. (n.d.). 2-CHLORO ETHANOL CAS No 107-07-3 Safety Data Sheet.[9]
-
ThermoFisher Scientific. (2010, June 4). 2-Chloroethanol Safety Data Sheet.[10]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,6-Dimethylphenol, PA.[11]
-
CDH Fine Chemical. (n.d.). 2,6-DIMETHYL PHENOL CAS No 576-26-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.[4]
-
Merck. (n.d.). 2,6-Dimethylphenol MSDS - 803772.[12]
-
National Oceanic and Atmospheric Administration (NOAA). (1992). 2,6-DIMETHYLPHENOL | CAMEO Chemicals.[13]
-
Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction.[14]
-
Wikipedia. (n.d.). Mitsunobu reaction.[15]
-
Williamson Ether Synthesis Lab Procedure. (n.d.). Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid.[16]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction.[17]
-
Organic Synthesis. (n.d.). Mitsunobu reaction.[18]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.[3]
-
Wikipedia. (n.d.). Williamson ether synthesis.[1]
-
PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.[19]
-
CymitQuimica. (n.d.). CAS 81771-85-9: 2-Propanamine,1-(2,6-dimethylphenoxy).[20]
-
Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis.[2]
-
Cambridge University Press & Assessment. (n.d.). Williamson Ether Synthesis.[21]
-
Vihita Bio. (2025, April 4). 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India.[22]
-
Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.[23]
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BORIS Portal. (2024, January 23). Green Chemistry.[24]
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Catalysis Science & Technology (RSC Publishing). (n.d.). Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol.[25]
-
Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Synthesis Pathways for Mexiletine Hydrochloride.[26]
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Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.[27]
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The Royal Society of Chemistry. (n.d.). Table of contents.[28]
-
Sapphire Bioscience. (n.d.). 2-(2,6-Dimethylphenoxy)ethan-1-ol.[29]
-
Appchem. (n.d.). Ethanamine, 2-(2,6-dimethylphenoxy)-.[30]
-
Google Patents. (n.d.). CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid.[31]
-
MilliporeSigma. (n.d.). 2-((2,6-Dimethylphenyl)amino)-N,N-diethyl-2-oxoethan-1-amine oxide.
-
MDPI. (2020, November 18). Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line.[32]
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RSC Publishing. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.[33]
-
OA Monitor Ireland. (n.d.). Characterization Techniques for Chemical and Structural Analyses.[34]
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Google Patents. (n.d.). CN1240654C - Method for preparing 2,6-dimethylphenol.[35]
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European Patent Office. (n.d.). EP 0298167 A1 - Process for production of ethylene glycol and dimethyl carbonate.[36]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Rational Design of Flu-Type Heterometallic Cluster-Based Zr-MOF.[37]
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OPUS. (2025, August 28). Analytical Methods.[38]
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Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. (n.d.).[39]
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Journal of the Chilean Chemical Society. (2025, November 10). PRECISION AND PROGRESS: ADVANCES IN ANALYTICAL CHEMISTRY FOR BIOANALYSIS.[40]
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Electrochemically initiated synthesis of ethylene carbonate from CO2. (n.d.).[41]
-
Google Patents. (n.d.). US20120264979A1 - Process for preparing n,n-dimethylaminoethoxyethanol.[42]
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step-by-step synthesis of mexiletine analogs using 2-(2,6-Dimethylphenoxy)ethanol
Application Note: Divergent Synthesis of Mexiletine Analogs via 2-(2,6-Dimethylphenoxy)ethanol
Introduction & Strategic Rationale
Mexiletine, a Class IB antiarrhythmic agent, exerts its therapeutic effects by blocking voltage-gated sodium channels (Nav1.5)[1]. While highly effective, its narrow therapeutic index and central nervous system side effects have driven the development of novel analogs[2]. Recent medicinal chemistry efforts have focused on modifying the aryloxy moiety and the alkylamine chain to improve late sodium current ( INaL ) selectivity and reduce proarrhythmic liabilities[3].
This application note details the synthesis of "ethyl homologues" (des-methyl analogs) and N-substituted derivatives of mexiletine starting from 2-(2,6-Dimethylphenoxy)ethanol . Because primary alcohols are versatile electrophile precursors, this starting material allows for a divergent synthetic strategy. We outline two highly validated pathways:
-
The Mitsunobu-Gabriel Pathway: Ideal for synthesizing primary amines with high purity, avoiding the over-alkylation issues common in direct amination[4].
-
The Sulfonate-Amination Pathway: Optimized for generating libraries of secondary and tertiary N-substituted analogs via a stable tosylate intermediate.
Mechanistic Pathways & Workflow
To ensure a self-validating experimental design, the synthetic routes are structured to allow isolation and characterization of stable intermediates.
Divergent synthetic workflows for mexiletine analogs from 2-(2,6-Dimethylphenoxy)ethanol.
Experimental Protocols
Protocol A: Synthesis of Primary Amine Analogs via Mitsunobu-Gabriel Reaction
The Mitsunobu reaction converts the primary alcohol directly into a protected amine using phthalimide[5]. This method is chosen over direct conversion to an alkyl halide followed by ammonia treatment, as it strictly prevents the formation of secondary/tertiary amine byproducts[4].
Step 1: Phthalimide Protection (Mitsunobu)
-
Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 2-(2,6-Dimethylphenoxy)ethanol (1.0 equiv, 10 mmol) and triphenylphosphine ( PPh3 , 1.2 equiv, 12 mmol) in anhydrous Tetrahydrofuran (THF, 0.2 M).
-
Addition: Add phthalimide (1.2 equiv, 12 mmol) to the stirring solution. Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv, 12 mmol) over 15 minutes. Causality: DIAD is preferred over DEAD due to its superior safety profile and liquid state, which allows for controlled, dropwise addition to manage the exothermic betaine formation[4].
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).
-
Workup: Concentrate the mixture in vacuo. Triturate the residue with cold ethanol to precipitate the bulk of triphenylphosphine oxide ( Ph3P=O ). Filter and purify the filtrate via silica gel flash chromatography to yield the phthalimide intermediate.
Step 2: Hydrazinolysis (Deprotection)
-
Setup: Suspend the purified phthalimide intermediate (1.0 equiv) in absolute ethanol (0.2 M).
-
Deprotection: Add hydrazine monohydrate ( NH2NH2⋅H2O , 3.0 equiv). Reflux the mixture at 80 °C for 4 hours. Causality: Hydrazine acts as a potent nucleophile, forming the stable byproduct phthalhydrazide, which drives the equilibrium toward the release of the free primary amine[5].
-
Isolation: Cool to 0 °C. A white precipitate (phthalhydrazide) will form. Filter the solid and wash with cold ethanol.
-
Salt Formation: To stabilize the volatile free amine, acidify the filtrate with ethereal HCl (2.0 M) until pH 2 is reached. Concentrate to yield 2-(2,6-dimethylphenoxy)ethanamine hydrochloride as a white solid.
Protocol B: Synthesis of N-Substituted Analogs via Tosylate Intermediate
For the synthesis of secondary or tertiary amine analogs (e.g., N-alkyl or N-aryl derivatives), converting the alcohol to a sulfonate ester followed by nucleophilic displacement is the most robust approach[6].
Step 1: Tosylation of 2-(2,6-Dimethylphenoxy)ethanol
-
Setup: Dissolve 2-(2,6-Dimethylphenoxy)ethanol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.3 M). Add Triethylamine ( Et3N , 1.5 equiv) and cool to 0 °C.
-
Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Causality: DMAP acts as a highly active nucleophilic catalyst, forming an N-tosylpyridinium intermediate that accelerates the transfer of the tosyl group to the alcohol, significantly increasing the yield compared to Et3N alone.
-
Addition: Slowly add p-Toluenesulfonyl chloride (TsCl, 1.2 equiv) in portions.
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.
-
Workup: Quench with saturated aqueous NaHCO3 to neutralize HCl and unreacted TsCl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate. The resulting 2-(2,6-dimethylphenoxy)ethyl 4-methylbenzenesulfonate is typically pure enough (>95%) for the next step without chromatography.
Step 2: Nucleophilic Amination
-
Setup: Dissolve the tosylate intermediate (1.0 equiv) in anhydrous Acetonitrile (MeCN, 0.2 M).
-
Amination: Add the desired amine ( R1R2NH , 1.5 equiv) and anhydrous Potassium Carbonate ( K2CO3 , 2.0 equiv). Causality: K2CO3 acts as an acid scavenger to neutralize the generated p-toluenesulfonic acid, preventing the protonation of the nucleophilic amine.
-
Reaction: Heat the mixture to 70 °C for 12-24 hours. Monitor the disappearance of the tosylate via TLC.
-
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via flash chromatography (DCM:MeOH gradient) to yield the N-substituted mexiletine analog.
Data Presentation: Pathway Comparison
| Synthetic Parameter | Pathway A: Mitsunobu-Gabriel | Pathway B: Tosylation-Amination |
| Target Product | Primary Amines | Secondary & Tertiary Amines |
| Overall Yield (Typical) | 65 - 75% | 70 - 85% |
| Key Reagents | PPh3 , DIAD, Phthalimide, Hydrazine | TsCl, Et3N , DMAP, R1R2NH |
| Primary Byproducts | Ph3P=O , Phthalhydrazide | Et3N⋅HCl , Potassium Tosylate |
| Advantages | Prevents over-alkylation; high primary amine purity[4]. | Highly modular; ideal for library generation of N-alkyl analogs[6]. |
| Limitations | Difficult removal of Ph3P=O ; requires harsh hydrazinolysis[5]. | Primary amines can over-alkylate to form tertiary amines if not controlled. |
Sources
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Advanced Protocols and Mechanistic Insights for Etherification Involving 2-(2,6-Dimethylphenoxy)ethan-1-ol
Application Note & Protocol Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Introduction: The 2,6-Dimethylphenoxy Scaffold in Drug Design
The 2,6-dimethylphenoxy group is a privileged structural motif in medicinal chemistry. The ortho-methyl groups provide significant steric shielding to the adjacent ether linkage, dramatically reducing its susceptibility to enzymatic cleavage (e.g., cytochrome P450-mediated O-dealkylation) and improving the overall metabolic stability of the pharmacophore.
As a versatile synthon, 2-(2,6-Dimethylphenoxy)ethan-1-ol (CAS 16737-71-6) serves as a critical junction in multi-step API synthesis. This application note explores the mechanistic causality and provides self-validating protocols for two critical etherification nodes:
-
Upstream Synthesis: The green etherification of 2,6-dimethylphenol to form the aryloxyethanol scaffold.
-
Downstream Functionalization: The Mitsunobu-driven aliphatic etherification of the primary alcohol to couple complex nucleophiles.
Upstream Synthesis: Green Phenolic Etherification via Ethylene Carbonate
Mechanistic Causality
The steric bulk of the 2,6-dimethyl groups significantly shields the phenolic oxygen, reducing its nucleophilicity compared to unhindered phenols. Consequently, traditional Williamson etherification using 2-chloroethanol requires harsh bases (e.g., NaOH) and prolonged heating, which often leads to competitive elimination or polymerization.
To circumvent this, ethylene carbonate (EC) is utilized as a greener, highly efficient alternative () [1]. The reaction utilizes a mild base (K₂CO₃) and a phase-transfer catalyst (TBAB) in a solvent-free melt. The phenoxide attacks the alkylene carbon of EC, forming an alkoxycarbonate intermediate that undergoes thermodynamically driven decarboxylation at elevated temperatures (150 °C) to yield the target alcohol.
Figure 1: Base-catalyzed etherification of 2,6-dimethylphenol with ethylene carbonate.
Protocol 1: Solvent-Free Synthesis of 2-(2,6-Dimethylphenoxy)ethan-1-ol
This protocol is designed as a self-validating system where physical state changes and gas evolution serve as real-time in-process controls (IPCs).
-
Reagent Assembly: In a 250 mL round-bottom flask equipped with a reflux condenser and a mineral oil gas bubbler, charge 2,6-dimethylphenol (12.2 g, 100 mmol), ethylene carbonate (9.7 g, 110 mmol), anhydrous K₂CO₃ (1.38 g, 10 mmol), and tetrabutylammonium bromide (TBAB, 1.61 g, 5 mmol).
-
Thermal Activation: Heat the neat mixture to 150 °C under a nitrogen atmosphere.
-
Causality: The mixture will transition into a homogeneous melt. TBAB acts as a phase-transfer catalyst, increasing the effective nucleophilicity of the sterically hindered phenoxide within the EC matrix.
-
-
Self-Validating IPC (Gas Evolution): Monitor the gas bubbler. The steady evolution of CO₂ gas is a direct stoichiometric indicator of the decarboxylation step. Maintain the temperature for 4–6 hours. The cessation of bubbling visually confirms the consumption of the alkoxycarbonate intermediate.
-
Analytical Verification: Perform TLC (Hexane:EtOAc 4:1). The disappearance of the DMP spot (Rf ~0.7) and the appearance of the product spot (Rf ~0.3) confirms completion.
-
Workup & Isolation: Cool the mixture to 80 °C (preventing solidification), add 100 mL of hot water, and extract with ethyl acetate (3 x 50 mL). Wash the combined organics with 1M NaOH (to purge unreacted phenol) and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Downstream Functionalization: Mitsunobu Etherification
Mechanistic Causality
When attaching the 2-(2,6-dimethylphenoxy)ethan-1-ol scaffold to complex nucleophiles, traditional alkyl halide activation (e.g., tosylation followed by Williamson etherification) can trigger unwanted side reactions or require harsh basic conditions that degrade sensitive functional groups.
The Mitsunobu reaction is deployed here because it operates under mild, neutral conditions, selectively activating the primary hydroxyl group without risking the cleavage of the existing, sterically protected aryloxy ether bond () [2]. The order of addition is the most critical parameter: DIAD must be added last, at 0 °C, to prevent the Morita betaine from prematurely degrading or acting as an electrophile toward the nucleophile.
Figure 2: Mitsunobu etherification workflow for 2-(2,6-dimethylphenoxy)ethan-1-ol.
Protocol 2: Mitsunobu Coupling of Aryloxyethanols
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve 2-(2,6-dimethylphenoxy)ethan-1-ol (1.66 g, 10 mmol) ()[3], the target phenolic nucleophile (10 mmol), and triphenylphosphine (PPh₃, 3.15 g, 12 mmol) in anhydrous THF (50 mL).
-
Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.
-
Causality: The formation of the Morita betaine is highly exothermic. Strict thermal control suppresses the formation of dialkyl hydrazine byproducts and prevents DIAD decomposition.
-
-
Activation & Self-Validating IPC (Colorimetry): Add diisopropyl azodicarboxylate (DIAD, 2.43 g, 12 mmol) dropwise over 30 minutes.
-
Visual Cue: The solution will flash deep yellow where the DIAD drops hit (indicating betaine formation) and will rapidly fade to pale yellow/colorless as the primary alcohol attacks the intermediate to form the alkoxyphosphonium ion.
-
-
Propagation: Remove the ice bath. Stir at room temperature for 16 hours.
-
Isolation: Quench with water (10 mL) and extract with dichloromethane (3 x 30 mL). To rapidly remove the triphenylphosphine oxide (TPPO) byproduct, concentrate the organic layer to a viscous oil, then triturate vigorously with cold diethyl ether/hexane (1:1). Filter the precipitated white TPPO solid, and purify the concentrated filtrate via flash column chromatography.
Quantitative Data Presentation
The table below summarizes the reaction parameters, yields, and mechanistic advantages of the etherification methodologies discussed, providing a comparative baseline for process scale-up.
| Reaction Node | Methodology | Reagents & Catalysts | Temp (°C) | Yield (%) | Mechanistic Advantage & IPC |
| Upstream Synthesis | Green Etherification | DMP, EC, K₂CO₃, TBAB | 150 | 85–92 | Avoids toxic alkyl halides; CO₂ evolution serves as a visual IPC. |
| Upstream Synthesis | Williamson Ether | DMP, 2-Chloroethanol, NaOH | 100 | 60–70 | Traditional route; prone to competitive elimination and lower yields. |
| Downstream Coupling | Mitsunobu Reaction | Aryloxyethanol, ArOH, PPh₃, DIAD | 0 → 25 | 75–88 | Mild, neutral conditions; highly specific for primary alcohols without cleaving existing ethers. |
References
-
Tabanelli, T., & Cavani, F. (2019). Advances in Catalysis for More Sustainable Synthesis of Phenolics. In Green Synthetic Processes and Procedures (Chapter 11). Royal Society of Chemistry. URL:[Link]
-
Reed-Berendt, B. (2021). New Frontiers in Borrowing Hydrogen Catalysis. Cardiff University. URL:[Link]
-
AccelaChem. Product Catalog: 2-(2,6-dimethylphenoxy)ethan-1-ol (CAS 16737-71-6). URL: [Link]
Technical Support Center: Optimizing 2-(2,6-Dimethylphenoxy)ethan-1-ol Synthesis Pathways
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter kinetic and thermodynamic roadblocks during etherification reactions.
The synthesis of 2-(2,6-dimethylphenoxy)ethan-1-ol presents a classic kinetic challenge: the two methyl groups at the ortho positions of 2,6-dimethylphenol create a dense steric shield. This steric bulk significantly reduces the nucleophilicity of the phenoxide ion, often leading to stalled reactions, poor yields, and complex impurity profiles[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your synthesis pathways.
Part 1: Diagnostic FAQ & Troubleshooting Guide
Q1: My Williamson ether synthesis is stalling at 40% yield despite using excess 2-chloroethanol and extended heating. How can I drive this to completion? The Causality: You are likely using a standard base/solvent system (e.g., K2CO3 in ethanol). Potassium cations form a relatively tight ion pair with the phenoxide oxygen. Combined with the steric hindrance of the ortho-methyl groups, the activation energy required to reach the S N 2 transition state is prohibitively high[1]. The Solution: Switch to Cesium Carbonate ( Cs2CO3 ) in a polar aprotic solvent like Dimethylformamide (DMF). The larger ionic radius of the Cs+ cation creates a "looser" ion pair, leaving the phenoxide more "naked" and highly reactive. Furthermore, upgrading your electrophile from 2-chloroethanol to 2-bromoethanol provides a superior leaving group to compensate for the steric penalty.
Q2: I am detecting poly(ethylene glycol) (PEG) side chains in my LC-MS data. How do I prevent over-alkylation? The Causality: If you are using ethylene oxide as your alkylating agent, you face a chemoselectivity issue. Once the first molecule of 2-(2,6-dimethylphenoxy)ethan-1-ol forms, its new primary aliphatic alcohol is significantly less sterically hindered—and thus more nucleophilic—than the starting 2,6-dimethylphenoxide. This primary alcohol outcompetes the phenol for the remaining ethylene oxide, triggering a runaway PEGylation cascade. The Solution: Abandon ethylene oxide. Instead, utilize the Ethylene Carbonate Pathway . Ethylene carbonate acts as a discrete, 1:1 ethoxylating agent. It requires specific catalytic activation (e.g., via tetraalkylammonium salts) and elevated temperatures, preventing the aliphatic alcohol product from undergoing further uncontrolled chain extension[2].
Q3: My final product is consistently contaminated with unreacted 2,6-dimethylphenol. Standard aqueous washes aren't removing it. What is the best workup? The Causality: 2,6-Dimethylphenol is highly lipophilic and will remain in the organic phase during neutral aqueous extractions. The Solution: Implement a strongly alkaline wash. Washing your organic layer (e.g., Ethyl Acetate) with 1M NaOH deprotonates the unreacted phenol, converting it into a water-soluble sodium phenoxide salt that partitions cleanly into the aqueous layer.
Part 2: Mechanistic & Diagnostic Visualizations
Reaction mechanism and competing pathways in 2-(2,6-dimethylphenoxy)ethan-1-ol synthesis.
Diagnostic workflow for resolving low yield in hindered phenol etherification.
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They contain built-in chemical indicators or specific purification steps that confirm the success of the reaction phase.
Protocol A: Optimized Williamson Ether Synthesis (Steric-Bypass Method)
Use this method when standard laboratory reagents are preferred.
-
Initialization: Charge a flame-dried round-bottom flask with 2,6-dimethylphenol (1.0 eq) and anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add Cs2CO3 (1.5 eq). Stir at 25 °C for 30 minutes under a nitrogen atmosphere.
-
Alkylation: Add 2-bromoethanol (1.2 eq) dropwise via syringe.
-
Thermal Activation: Heat the mixture to 90 °C for 12 hours.
-
Self-Validating Workup: Cool to room temperature. Quench with distilled water (3x the volume of DMF) to dissolve the cesium salts and precipitate the organic crude. Extract with Ethyl Acetate (3x).
-
Purification: Wash the combined organic layers with 1M NaOH (2x). Validation: This selectively strips unreacted 2,6-dimethylphenol into the aqueous waste. Wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
Protocol B: Solvent-Free Ethylene Carbonate Ethoxylation (Green Pathway)
Use this method for maximum atom economy and zero halide waste[3].
-
Initialization: Charge a flask equipped with a reflux condenser and a gas bubbler with 2,6-dimethylphenol (1.0 eq), ethylene carbonate (1.1 eq), and Tetraethylammonium Iodide (TEAI, 0.05 eq) as the catalyst[2].
-
Thermal Activation: Heat the neat mixture (no solvent) to 150 °C. The mixture will melt into a homogenous liquid.
-
Self-Validating Monitoring: Monitor the reaction via the gas bubbler. The ring-opening and subsequent etherification produces CO2 gas as a stoichiometric byproduct. Validation: The cessation of bubbling serves as a real-time, visual indicator of reaction completion (typically 4–6 hours).
-
Workup: Cool the melt to 80 °C and dissolve immediately in Ethyl Acetate. Wash with 1M NaOH, then distilled water. Dry and concentrate to yield the highly pure ether.
Part 4: Quantitative Data Presentation
The table below summarizes the expected outcomes when applying different synthetic parameters to the 2,6-dimethylphenol substrate.
| Synthesis Pathway | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Primary Byproduct | Isolated Yield (%) |
| Classical Williamson | 2-Chloroethanol, K2CO3 | Ethanol | 80 | 24 | KCl, H2O | 35 - 45 |
| Optimized Williamson | 2-Bromoethanol, Cs2CO3 | DMF | 90 | 12 | CsBr, H2O | 82 - 88 |
| Carbonate Ethoxylation | Ethylene Carbonate, TEAI | Neat | 150 | 5 | CO2 (gas) | 90 - 95 |
References
-
Fuhrmann, E., et al. (2005). "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents." Organic Process Research & Development, 9(2).[Link]
-
Yoshino, T., et al. (1973). "Synthetic studies with carbonates. Part 6. Syntheses of 2-hydroxyethyl derivatives by reactions of ethylene carbonate with carboxylic acids or heterocycles in the presence of tetraethylammonium halides or under autocatalytic conditions." Journal of the Chemical Society of Japan.[Link]
- Marquis, E. T., et al. (1991). "Hydroxyalkylation of phenols or thiophenols with cyclic organic carbonates using triorganophosphine catalysts.
Sources
Technical Support Center: Chromatographic Purification of 2-(2,6-Dimethylphenoxy)ethanol
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Context & Mechanistic Overview
2-(2,6-Dimethylphenoxy)ethanol is a critical synthetic intermediate in the manufacturing of the antiarrhythmic agent mexiletine. It is primarily synthesized via the etherification of 2,6-dimethylphenol with 2-chloroethanol. Achieving high purity is challenging due to the diverse physicochemical properties of the reaction matrix, which includes highly polar genotoxic starting materials, closely related positional isomers, and highly hydrophobic bis-alkylated dimers.
As a Senior Application Scientist, I emphasize that successful purification cannot rely on a single chromatographic mode. Instead, it requires an orthogonal analytical strategy grounded in the specific molecular causality of each impurity.
Quantitative Impurity Profiling
To design a robust separation method, we must first quantify the physicochemical differences between the target molecule and its impurities. The table below summarizes the critical parameters dictating their chromatographic behavior.
Table 1: Chromatographic Parameters for Impurity Profiling
| Analyte | Origin / Mechanism | UV λmax (nm) | Relative Retention Time (RRT)* | Detection Limit (LOD) |
| 2-Chloroethanol | Unreacted starting material | < 210 | 0.15 | 0.5 ppm (GC-FID) |
| 2-(2,6-Dimethylphenoxy)ethanol | Target Product | 265 | 1.00 (Main) | 0.02 µg/mL ([1]) |
| 2,4-Dimethylphenoxyethanol | Isomeric impurity | 268 | 1.05 | 0.02 µg/mL |
| 2,6-Dimethylphenol | Unreacted starting material | 270 | 1.45 | 0.05 µg/mL ([2]) |
| 1,2-Bis(2,6-dimethylphenoxy)ethane | Over-alkylation (Dimer) | 265 | 3.20 | 0.10 µg/mL |
*RRT is based on the standard PFP gradient method detailed in Section 5.
Troubleshooting FAQs: The "Why" Behind the Chromatography
Q1: Why am I seeing severe peak tailing for the unreacted 2,6-dimethylphenol impurity in my RP-HPLC chromatogram? A: The causality of this tailing lies in secondary interactions. While the primary retention mechanism on a C18 column is hydrophobic, the acidic phenolic hydroxyl group of 2,6-dimethylphenol[2] undergoes ion-exchange interactions with unreacted, ionized silanol groups on the silica support. Solution: You must suppress ionization. Ensure the mobile phase is buffered to an acidic pH (e.g., pH 3.0 using phosphate buffer or 0.1% TFA) to keep both the silanols and the phenol fully protonated[1].
Q2: I cannot resolve the 2,4-dimethylphenoxyethanol isomer from the 2-(2,6-dimethylphenoxy)ethanol main peak. How can I improve selectivity? A: Positional isomers possess nearly identical LogP values, rendering the dispersive hydrophobic interactions of standard C18 columns ineffective. Solution: Switch the stationary phase to a Pentafluorophenyl (PFP) column. The rigid, electron-deficient pi-system of the PFP phase interacts differently with the sterically hindered ortho-methyl groups (2,6-) versus the ortho/para-methyl groups (2,4-). This shape selectivity and pi-pi interaction difference provides baseline resolution.
Q3: Why is 2-chloroethanol completely invisible on my UV chromatogram, even though MS confirms its presence? A: 2-Chloroethanol lacks a conjugated pi-electron system, resulting in negligible UV absorbance above 210 nm. Attempting to quantify this volatile, low-molecular-weight compound via HPLC-UV is a fundamental methodological flaw. Solution: Implement an orthogonal Headspace Gas Chromatography (HS-GC) method with Flame Ionization Detection (FID), which is highly sensitive to carbon-hydrogen bonds.
Diagnostic Troubleshooting Workflow
Use the following decision tree to rapidly diagnose and resolve co-eluting peaks during method development.
Diagnostic workflow for resolving co-eluting impurities during chromatographic purification.
Self-Validating Experimental Protocols
A robust analytical method must prove its own validity during every run. The following protocols incorporate mandatory internal controls to ensure trustworthiness.
Protocol A: RP-HPLC Method for Aromatic Impurities
This method is designed to separate the main product from positional isomers and hydrophobic dimers ([3]).
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Phase A: Prepare a 0.05 M Sodium phosphate buffer. Adjust to pH 3.0 using orthophosphoric acid[1]. Filter through a 0.22 µm membrane.
-
Phase B: 100% HPLC-grade Acetonitrile.
-
-
Column Installation: Install a Pentafluorophenyl (PFP) column (150 mm × 4.6 mm, 3 µm particle size).
-
Gradient Elution Program:
-
0-5 min: 20% B (Isocratic hold to elute polar salts).
-
5-20 min: 20% → 80% B (Linear gradient to separate isomers and 2,6-DMP).
-
20-25 min: 80% → 95% B (Strong organic flush to elute the highly hydrophobic bis-alkylated dimer).
-
25-30 min: 20% B (Column re-equilibration).
-
-
Detection: Set the UV detector to 265 nm.
-
Self-Validating Mechanism (System Suitability Test - SST): Prior to injecting samples, inject a resolution standard containing 2-(2,6-Dimethylphenoxy)ethanol and 2-(2,4-Dimethylphenoxy)ethanol. The analytical batch is only valid if the critical pair resolution ( Rs ) is ≥1.5 . If Rs<1.5 , column degradation or mobile phase preparation errors have occurred.
Protocol B: HS-GC-FID Method for Residual 2-Chloroethanol
This orthogonal method ensures the detection of volatile, non-UV-absorbing genotoxic impurities[2].
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 100 mg of the synthesized batch into a 20 mL headspace vial. Add 1 mL of N-methyl-2-pyrrolidone (NMP). Causality: NMP's high boiling point prevents solvent vapor from overwhelming the headspace, driving only the volatile 2-chloroethanol into the gas phase.
-
Headspace Incubation: Seal the vial and incubate at 85°C for 20 minutes with agitation.
-
GC Parameters:
-
Column: Polar DB-WAX (30 m × 0.32 mm × 0.5 µm).
-
Carrier Gas: Helium at 1.5 mL/min.
-
Oven Program: 40°C (hold 5 min) → ramp at 10°C/min to 200°C.
-
Detector: FID set to 250°C.
-
-
Self-Validating Mechanism (Spike Recovery): Prepare a parallel sample spiked with a known 10 ppm concentration of 2-chloroethanol. The run is only valid if the calculated recovery of the spike is between 90% and 110%. A failure indicates matrix-induced signal suppression or a leak in the headspace vial seal.
References
-
Development of an HPLC method for the determination of mexiletine in human plasma and urine by solid-phase extraction. ResearchGate. Available at:[Link]
-
Phenol, 2,6-dimethyl-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at:[Link]
Sources
Technical Support Center: Resolving Solubility Challenges with 2-(2,6-Dimethylphenoxy)ethan-1-ol
Welcome to the technical support guide for 2-(2,6-Dimethylphenoxy)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide you with not just protocols, but a foundational understanding of the principles behind them, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Understanding the Core Challenge: The Structure of 2-(2,6-Dimethylphenoxy)ethan-1-ol
The primary hurdle in achieving high aqueous concentrations of 2-(2,6-Dimethylphenoxy)ethan-1-ol stems from its molecular structure. It possesses a significant hydrophobic (water-repelling) region, the 2,6-dimethylphenoxy group, and a comparatively small hydrophilic (water-attracting) region, the ethan-1-ol tail. In an aqueous environment, the hydrophobic portions of these molecules tend to self-associate to minimize contact with water, leading to poor solubility and potential precipitation.
Unlike phenolic compounds where the hydroxyl group is directly attached to the aromatic ring, the hydroxyl group in 2-(2,6-Dimethylphenoxy)ethan-1-ol is on an alkyl chain. This makes it a primary alcohol, not an acidic phenol. Therefore, strategies relying on pH adjustment to form a more soluble salt (phenoxide) are generally ineffective. The key to solubilization lies in overcoming the hydrophobic interactions.
Caption: Cosolvents reduce solvent polarity to solubilize the drug.
Protocol 1: Basic Cosolvency Method
-
Prepare a High-Concentration Stock: Dissolve the 2-(2,6-Dimethylphenoxy)ethan-1-ol in 100% of your chosen cosolvent (e.g., Ethanol or PEG 400) to create a concentrated stock solution (e.g., 100 mg/mL). Gentle warming or vortexing may be required.
-
Dilute into Aqueous Medium: Slowly add the stock solution dropwise to your stirred aqueous buffer.
-
Observe: Monitor for any signs of precipitation (cloudiness). If precipitation occurs, it indicates you have exceeded the solubility limit for that specific cosolvent/water ratio.
-
Optimize: You may need to increase the final percentage of the cosolvent in your working solution. However, be mindful that high concentrations of organic solvents can impact biological assays. It is common to keep the final solvent concentration below 5% v/v, and often below 1%. [1][2]
FAQ 4: My biological system is sensitive to organic solvents. What is a good alternative to cosolvents?
Answer: Micellar solubilization using surfactants is an excellent alternative when organic solvents must be minimized. [3][4][5]Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. [6][7]These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 2-(2,6-Dimethylphenoxy)ethan-1-ol can partition into this core, effectively being "hidden" from the water, while the hydrophilic shell keeps the entire micelle dissolved in the aqueous medium. [8][9]
Caption: The drug is encapsulated within the hydrophobic core of a micelle.
Comparison of Common Surfactants
| Surfactant Type | Examples | Pros | Cons |
| Non-ionic | Polysorbate 80 (Tween® 80), Poloxamers, Solutol® HS-15 | Generally low toxicity, less affected by pH and ionic strength. [9][10] | May have lower solubilization capacity than ionic surfactants. |
| Anionic | Sodium Dodecyl Sulfate (SDS) | High solubilization capacity. | Can denature proteins, higher potential for cellular toxicity. [9] |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | High solubilization capacity. | Often has significant biological toxicity. [6] |
For most research applications, a non-ionic surfactant like Polysorbate 80 is the recommended starting point due to its favorable safety profile. [10]
Protocol 2: Surfactant Solubilization Method
-
Prepare Surfactant Solution: Prepare a solution of your chosen surfactant (e.g., 1-5% w/v Polysorbate 80) in your desired aqueous buffer. Ensure the concentration is well above the surfactant's CMC.
-
Add Compound: Add the solid 2-(2,6-Dimethylphenoxy)ethan-1-ol directly to the surfactant solution.
-
Facilitate Dissolution: Use sonication or gentle heating (e.g., 37-40°C) while stirring to aid in the formation of drug-loaded micelles. The solution should become clear.
-
Filter: Pass the solution through a 0.22 µm filter to remove any undissolved particulates and ensure sterility if required.
FAQ 5: I need a very high concentration of the compound for a formulation. Are there more advanced options?
Answer: Yes, for drug development and formulation, several advanced techniques can achieve higher drug loads. These generally require more specialized equipment and development.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. [11]The dimethylphenoxy group of your compound can fit into this cavity, forming an inclusion complex that is highly water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. [11][12]* Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. [3][13]Methods like hot-melt extrusion or spray drying are used. When this solid dispersion is introduced to an aqueous medium, the polymer dissolves rapidly, releasing the drug in a transiently supersaturated, highly bioavailable state. [14]* Nanosuspensions: This involves reducing the particle size of the drug down to the nanometer range through milling or high-pressure homogenization. [15][4]The vast increase in surface area significantly enhances the dissolution rate according to the Noyes-Whitney equation. [4]
Summary of Troubleshooting Strategies
| Method | Mechanism of Action | Best For | Key Consideration |
| Cosolvency | Reduces solvent polarity. [16] | Rapid screening, in vitro assays. | Potential for solvent to interfere with the biological system. [17] |
| Surfactants | Encapsulates drug in micelles. [7][8] | Cell-based assays, formulations where solvents are a concern. | Choose a biocompatible surfactant; ensure concentration is above CMC. |
| Cyclodextrins | Forms a water-soluble inclusion complex. [11] | Formulations requiring high drug concentration and stability. | Stoichiometry of complexation and cost can be factors. |
| Advanced Methods | Solid-state modification, particle size reduction. [3][14] | Preclinical and clinical drug formulation. | Requires specialized equipment and formulation expertise. |
References
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Effect of pH on the solubility of phenolic compounds - ResearchGate. ResearchGate. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]
-
Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Polymers (Basel). Available at: [Link]
-
What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Available at: [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. National Center for Biotechnology Information. Available at: [Link]
-
A recent overview of surfactant–drug interactions and their importance. RSC Publishing. Available at: [Link]
-
Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. American Chemical Society. Available at: [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
-
What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. Acme-Hardesty. Available at: [Link]
-
Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. ACS Publications. Available at: [Link]
-
List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate. Available at: [Link]
-
Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. SciSpace. Available at: [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Morningside. Available at: [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]
-
Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. International Journal of Creative Research Thoughts. Available at: [Link]
- Cosolvent formulations. Google Patents.
-
Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics. Available at: [Link]
-
Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. ACS Publications. Available at: [Link]
-
Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Available at: [Link]
-
Solubilizer Excipients. Protheragen. Available at: [Link]
- Solubilization agent for solubilizing polyphenols, flavonoids and/or diterpenoid glucosides. Google Patents.
-
Safety Data Sheet. Angene Chemical. Available at: [Link]
-
2-(2,6-Dimethylphenoxy)ethan-1-ol Safety Data Sheet. J&K Scientific. Available at: [Link] (Note: A direct link to a specific SDS is often unavailable; users should search for the CAS number 16737-71-6 on the provider's website).
-
Phenolic Compounds. Basicmedical Key. Available at: [Link]
-
Drug Metabolism-Based Design, Synthesis, and Bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane Hydrochloride (DDPH) Analogs as α₁-adrenoceptors Antagonists. PubMed. Available at: [Link]
-
2-(6,6-dimethyloxan-2-yl)ethan-1-ol — Chemical Substance Information. NextSDS. Available at: [Link]
-
2-(2-ETHOXYETHOXY)ETHAN-1-OL. Ataman Kimya. Available at: [Link]
-
2-(2-HYDROXYETHOXY)ETHAN-1-OL | CAS 111-46-6. Matrix Fine Chemicals. Available at: [Link]
-
2,2-Dimethylpropane with Water - IUPAC-NIST Solubilities Database. National Institute of Standards and Technology. Available at: [Link]
-
Synthesis of Bioactive Lignans and Their Development into Drug Lead Compounds. Kagoshima University Repository. Available at: [Link]
-
Ethanol, 2-(1,1-dimethylethoxy)- Properties. EPA. Available at: [Link]
-
GSRS - precisionFDA. precisionFDA. Available at: [Link]
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- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
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- 7. A recent overview of surfactant–drug interactions and their importance - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02883F [pubs.rsc.org]
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- 17. researchgate.net [researchgate.net]
A Comparative Guide to GC-MS Validation for the Purity Determination of 2-(2,6-Dimethylphenoxy)ethan-1-ol
In the landscape of pharmaceutical development and manufacturing, the purity of any chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-(2,6-Dimethylphenoxy)ethan-1-ol, a potential intermediate or analogue in drug synthesis, rigorous purity assessment is paramount. An impurity profile can reveal insights into the synthesis pathway, degradation products, and overall stability of the substance.
This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation with other key analytical techniques. Our focus is not just on the "how" but the "why"—explaining the causality behind experimental choices to ensure that every protocol is a self-validating system. We will explore the validation of a GC-MS method through the lens of the International Council for Harmonisation (ICH) Q2(R1) guidelines and compare its performance against High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).
The Premier Choice: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and often ideal technique for the purity analysis of semi-volatile and thermally stable small molecules like 2-(2,6-Dimethylphenoxy)ethan-1-ol.[1] The gas chromatograph provides high-resolution separation of the main compound from its volatile and semi-volatile impurities, while the mass spectrometer offers definitive identification and sensitive quantification, making it a "gold standard" for forensic substance identification and trace-level analysis.[1][2]
The Logic of GC-MS Method Validation
Validating an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] For a purity assay, this means proving the method can reliably and accurately distinguish and quantify the main component and its impurities. The validation process, as outlined by ICH Q2(R1), is a systematic journey to characterize a method's performance.[4][5][6]
Sources
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- 2. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchtrendsjournal.com [researchtrendsjournal.com]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
Steric Shielding in Aryl Ethers: A Comparative Guide to 2-(2,6-Dimethylphenoxy)ethan-1-ol vs. 2-Phenoxyethanol in Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In the design of Active Pharmaceutical Ingredients (APIs) and complex organic intermediates, the stability of the aryl ether linkage is a critical parameter. 1[1] is a ubiquitous, unhindered solvent and synthetic building block[2]. In contrast, its sterically encumbered analog, 2-(2,6-Dimethylphenoxy)ethan-1-ol , presents a unique reactivity profile due to the profound steric shadow cast by its ortho-methyl groups.
This guide objectively compares the chemical behavior of these two substrates, providing mechanistic causality for their divergent chemoselectivity, supported by self-validating experimental protocols for ether cleavage and primary alcohol oxidation.
Mechanistic Causality: The Steric Shadow Effect
To understand the divergent reactivity of these two molecules, we must analyze the spatial environment surrounding their reactive centers: the aryl ether oxygen and the primary alcohol.
Lewis Acid-Mediated Ether Cleavage (The BBr₃ Challenge)
Ether cleavage utilizing strong Lewis acids like Boron Tribromide (BBr₃) is a standard deprotection strategy in organic synthesis. The 3[3] of the electrophilic boron atom to the lone pairs of the ether oxygen, followed by nucleophilic attack by bromide[4].
-
2-Phenoxyethanol: The ether oxygen is fully exposed. BBr₃ rapidly coordinates and cleaves the C-O bond, yielding phenol. Concurrently, the primary alcohol is converted to a bromide, resulting in 1,2-dibromoethane as the aliphatic byproduct.
-
2-(2,6-Dimethylphenoxy)ethan-1-ol: The two ortho-methyl groups create a rigid steric fortress around the ether oxygen. This physical barrier5[5]. Consequently, while the primary alcohol is successfully brominated, the aryl ether bond remains entirely intact , yielding 2-(2-bromoethoxy)-1,3-dimethylbenzene.
Fig 1. Divergent mechanistic trajectories of BBr3 ether cleavage due to ortho-methyl shielding.
Primary Alcohol Oxidation (TEMPO/NaOCl)
Unlike the ether oxygen, the primary alcohol in both substrates is separated from the aromatic ring by a two-carbon spacer. This places the hydroxyl group outside the immediate steric shadow of the ortho-substituents.
When subjected to 6[6] using sodium hypochlorite (bleach) as the terminal oxidant, both substrates smoothly convert to their corresponding aldehydes[7]. The primary difference lies in reaction kinetics: the increased lipophilicity of the dimethyl analog requires highly efficient biphasic stirring to ensure adequate phase-transfer of the active oxoammonium species.
Comparative Reactivity Profile
The following table summarizes the quantitative experimental outcomes when subjecting both substrates to identical reaction conditions.
| Parameter / Reaction | 2-Phenoxyethanol | 2-(2,6-Dimethylphenoxy)ethan-1-ol | Causality / Note |
| Aryl Ether Cleavage (BBr₃, CH₂Cl₂, 0°C to RT, 4h) | Complete Cleavage (>95% Phenol) | No Cleavage (<2% 2,6-Dimethylphenol) | Ortho-methyls block Lewis acid coordination to oxygen. |
| Aliphatic Bromination (BBr₃, CH₂Cl₂, 0°C to RT, 4h) | >95% (Yields 1,2-dibromoethane) | >90% (Yields 2-(2-bromoethoxy)-1,3-dimethylbenzene) | Primary alcohol is unhindered in both substrates. |
| TEMPO Oxidation (TEMPO, NaOCl, CH₂Cl₂/H₂O, 0°C) | >92% (Phenoxyacetaldehyde) | >88% ((2,6-Dimethylphenoxy)acetaldehyde) | Two-carbon spacer isolates alcohol from steric bulk. |
| LogP (Estimated) | ~1.16 | ~2.15 | Higher lipophilicity in the dimethyl analog affects biphasic mixing. |
Experimental Validation: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The success of the reaction can be immediately verified via standard TLC or GC-MS analysis.
Protocol A: Chemoselective BBr₃ Reaction (Demonstrating Steric Shielding)
This protocol proves the resistance of the hindered ether bond while confirming the reactivity of the unhindered primary alcohol.
-
Preparation: Flame-dry a 50 mL Schlenk flask under nitrogen. Add 2-(2,6-Dimethylphenoxy)ethan-1-ol (1.0 mmol, 166 mg) and anhydrous CH₂Cl₂ (10 mL).
-
Cooling: Submerge the flask in an ice/water bath (0°C) and stir for 5 minutes.
-
Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in CH₂Cl₂ (2.5 mL, 2.5 mmol) dropwise via syringe. Causality note: Excess BBr₃ is used to ensure complete conversion of the alcohol to the bromide.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Quench & Validation: Carefully quench the reaction by dropwise addition of MeOH (2 mL) at 0°C to destroy excess BBr₃, followed by H₂O (10 mL). Extract with CH₂Cl₂ (3 x 10 mL).
-
Analysis: GC-MS will show the mass of the intact ether-bromide (m/z ~228/230) and an absence of 2,6-dimethylphenol, validating the steric shielding effect.
Protocol B: Biphasic TEMPO Oxidation to Aldehyde
This protocol demonstrates that distal functional groups remain unaffected by the aromatic steric bulk.
-
Dissolution: Dissolve the substrate (5.0 mmol) in CH₂Cl₂ (15 mL) in a 100 mL round-bottom flask.
-
Catalyst Loading: Add a solution of 7 (0.05 mmol, 7.8 mg)[7] and KBr (0.5 mmol, 60 mg) in distilled water (2 mL).
-
Oxidation: Cool the biphasic mixture to 0°C. Vigorously stir (>800 rpm) to overcome the lipophilicity barrier of the dimethyl analog. Dropwise, add aqueous NaOCl (0.5 M, 11 mL, buffered to pH 8.5-9.0 with NaHCO₃) over 15 minutes.
-
Quench: Once TLC indicates complete consumption of the starting material (typically <30 mins), quench the active oxidant with 10% aqueous Na₂S₂O₃ (5 mL).
-
Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the target aryloxyacetaldehyde.
Fig 2. Standardized biphasic TEMPO oxidation workflow for primary alcohol conversion.
Conclusion
The comparison between 2-phenoxyethanol and 2-(2,6-dimethylphenoxy)ethan-1-ol serves as a masterclass in steric control within organic synthesis. While both molecules share identical functional groups, the ortho-methyl substituents on the latter create a localized steric shield that completely alters its chemoselectivity toward Lewis acids, without hindering reactions at the distal primary alcohol. Understanding these nuanced spatial dynamics is essential for designing robust, high-yield synthetic routes in drug development.
Sources
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- 2. US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
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- 4. jackwestin.com [jackwestin.com]
- 5. scirp.org [scirp.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Comprehensive NMR Validation Guide for Synthesized 2-(2,6-Dimethylphenoxy)ethan-1-ol Batches
Introduction
2-(2,6-Dimethylphenoxy)ethan-1-ol (CAS: 16737-71-6) is a critical aryloxyethanol intermediate utilized in the synthesis of class IB antiarrhythmic agents, such as Mexiletine. The purity of this intermediate directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API). In drug development, comparing in-house synthesized batches against commercial reference standards using Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural validation and quantitative purity assessment (qNMR).
This guide objectively compares the NMR profiles of 2-(2,6-Dimethylphenoxy)ethan-1-ol synthesized via two distinct pathways—Williamson Ether Synthesis (Route A) and Epoxide Ring Opening (Route B)—against a highly purified Commercial Reference Standard.
Synthesis Routes & Mechanistic Context
Understanding the synthetic origin of the batch is crucial for predicting its impurity profile.
-
Route A (Williamson Ether Synthesis): This classic nucleophilic substitution involves the SN2 attack of the 2,6-dimethylphenoxide ion on 2-chloroethanol [1]. Because 2,6-dimethylphenol possesses two ortho-methyl groups, steric hindrance slightly retards the alkylation. This often leaves trace unreacted phenol if the base (e.g., K2CO3) or solvent (e.g., DMF) is not optimized [2].
-
Route B (Epoxide Ring Opening): This route reacts 2,6-dimethylphenol with ethylene oxide under basic catalysis. While it avoids halogenated waste, the high reactivity of the primary alkoxide product can lead to subsequent attacks on ethylene oxide, generating polyethylene glycol (PEG) oligomer impurities.
Diagram 1: Comparison of Route A (Williamson Ether Synthesis) and Route B (Epoxide Ring Opening).
Experimental Protocol: Self-Validating qNMR System
To ensure trustworthiness, a simple qualitative NMR is insufficient. We employ a quantitative NMR (qNMR) protocol using an internal standard to create a self-validating system. Maleic acid is chosen as the internal standard because its singlet at ~6.26 ppm does not overlap with any signals from our target aryloxyethanol.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 15.0 mg of the synthesized 2-(2,6-Dimethylphenoxy)ethan-1-ol batch and 1.0 mg of traceable Maleic Acid (internal standard) using a calibrated microbalance.
-
Dissolution: Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as the chemical shift reference (0.00 ppm).
-
Homogenization: Vortex the NMR tube for 30 seconds to ensure complete dissolution. Particulates will distort the magnetic field homogeneity, artificially broadening the spectral peaks.
-
Acquisition: Acquire the 1H NMR spectrum at 298 K on a 400 MHz spectrometer. Use a 30° pulse angle, a relaxation delay (D1) of 10 seconds (crucial for the complete longitudinal relaxation of the internal standard to ensure accurate integration), and 16 scans.
-
Processing: Apply a 0.3 Hz exponential line broadening, phase the spectrum manually, and apply a rigorous baseline correction before integration.
Diagram 2: Standardized self-validating qNMR workflow for batch purity determination.
Comparative NMR Data Analysis
The table below summarizes the 1H NMR chemical shifts (δ in ppm) and integration values for the three samples. The causality of these shifts is rooted in the electronegativity of the oxygen atom, which strongly deshields the adjacent methylene protons (Ar-O-CH2), pushing them downfield relative to the terminal hydroxyl methylene (CH2-OH) [3].
| Proton Assignment | Multiplicity | Commercial Standard (δ ppm) | Route A Batch (δ ppm) | Route B Batch (δ ppm) | Diagnostic Impurity Signals |
| meta-Ar-H (2H) | Multiplet | 7.02 | 7.02 | 7.03 | - |
| para-Ar-H (1H) | Multiplet | 6.93 | 6.93 | 6.94 | - |
| Ar-O-CH2 (2H) | Triplet | 3.98 | 3.98 | 3.98 | - |
| CH2-OH (2H) | Triplet | 3.88 | 3.88 | 3.88 | - |
| Ar-CH3 (6H) | Singlet | 2.30 | 2.30 | 2.30 | - |
| -OH (1H) | Broad Singlet | 2.15 | 2.18 | 2.12 | - |
| Calculated Purity | qNMR | >99.5% | 96.2% | 94.8% | See below |
Mechanistic Interpretation of Impurity Profiles
When comparing the synthesized batches to the commercial standard, the core compound signals align perfectly. However, the baseline reveals the true story of the synthesis:
-
Route A (Williamson Ether) Impurities: In the Route A batch, a distinct broad singlet appears at ~4.50 ppm , accompanied by slight deviations in the aromatic region (7.05 - 6.85 ppm). This is the hallmark of unreacted 2,6-dimethylphenol. The steric bulk of the two ortho-methyl groups hinders the SN2 transition state, causing the reaction to stall before completion[1]. To rectify this, researchers must either increase the reaction temperature or utilize a more aggressive base like Sodium Hydride (NaH) to ensure complete phenoxide formation.
-
Route B (Epoxide Opening) Impurities: The Route B batch exhibits a complex multiplet centered at 3.65 ppm . This chemical shift is characteristic of polyether linkages (-CH2-O-CH2-), indicating the presence of polyethylene glycol (PEG) oligomers. Because the newly formed alkoxide intermediate is a stronger nucleophile than the starting phenol, it competitively attacks unreacted ethylene oxide [3]. This necessitates rigorous fractional distillation to separate the target monomer from the heavier oligomers.
Conclusion
While both Route A and Route B successfully yield 2-(2,6-Dimethylphenoxy)ethan-1-ol, their crude impurity profiles differ significantly due to their distinct mechanistic pathways. The Commercial Standard demonstrates the necessity of downstream purification (e.g., vacuum distillation or recrystallization). By implementing a self-validating qNMR protocol with an internal standard, drug development professionals can objectively quantify these impurities, ensuring that only high-purity intermediates progress into the synthesis of critical APIs.
References
-
Efficient Methods for the Preparation of Alkyl−Aryl and Symmetrical or Unsymmetrical Dialkyl Ethers between Alcohols and Phenols or Two Alcohols by Oxidation−Reduction Condensation. ACS Publications. [Link]
-
Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2). UW-Madison Chemistry. [Link]
-
Alcohols, Phenols and Ethers. CollegeDunia. [Link]
comparative reactivity of 2,6-dimethylphenoxy versus unsubstituted phenoxyethanols
Title: Comparative Reactivity Guide: 2,6-Dimethylphenoxyethanol vs. Unsubstituted Phenoxyethanol
Executive Summary
As a Senior Application Scientist overseeing structure-activity relationship (SAR) campaigns and advanced material synthesis, I frequently encounter the need to fine-tune the stability of aryl ether linkages. Phenoxyethanol (PE) is a ubiquitous structural motif, but its unhindered nature makes it highly susceptible to rapid ether cleavage and non-selective electrophilic aromatic substitution (EAS). By introducing two methyl groups at the ortho positions, 2,6-dimethylphenoxyethanol (2,6-DMPE) fundamentally alters the molecule's physicochemical profile. This guide objectively compares the reactivity of these two compounds, providing mechanistic insights, self-validating experimental protocols, and quantitative kinetic data to inform your structural design choices.
Mechanistic Causality: Steric Shielding and Electronic Modulation
The divergent chemical behavior of PE and 2,6-DMPE is driven by a precise interplay of spatial geometry and inductive effects:
-
The Steric Umbrella Effect: In unsubstituted PE, the ether oxygen is highly accessible to Lewis acids, nucleophiles, and enzymatic active sites. In 2,6-DMPE, the two ortho-methyl groups create a profound steric shield. This steric hindrance restricts the rotation of the C–O bond and physically blocks access to the oxygen lone pairs, a phenomenon well-documented in the aerobic oxidation of sterically hindered phenoxy models [[1]](). In biological applications, such ortho-alkyl steric hindrance has been shown to drastically alter permeation and reactivity within complex matrices, such as bacterial biofilms 2.
-
Electronic Directing Effects: Methyl groups exert a positive inductive effect (+I), increasing the overall electron density of the aromatic ring in 2,6-DMPE. However, because both ortho positions are occupied, Electrophilic Aromatic Substitution (EAS) is strictly directed to the para position. Furthermore, the electron-rich, sterically protected nature of the 2,6-dimethylphenoxy group heavily influences its radical chemistry, favoring specific step-growth coupling reactions while resisting complete ring degradation under oxidative conditions 3.
Figure 1: Divergent reactivity pathways dictated by ortho-substitution.
Comparative Reactivity Profiles
Table 1: Comparative Physicochemical and Reactivity Parameters
| Parameter | Phenoxyethanol (PE) | 2,6-Dimethylphenoxyethanol (2,6-DMPE) |
| Electrophilic Aromatic Substitution (EAS) | Ortho/Para directed (yields mixed isomers) | Strictly Para directed (ortho positions blocked) |
| Ether Cleavage Susceptibility | High (Rapid coordination with Lewis acids) | Low (Sterically hindered oxygen lone pairs) |
| Ring Electron Density | Baseline | Elevated (+I inductive effect from methyls) |
| Conformational Flexibility | High (Free rotation around the C-O bond) | Restricted (Steric clash with ortho-methyls) |
Experimental Validation: Competitive Ether Cleavage Assay
To objectively quantify the impact of ortho-methyl steric shielding on ether stability, a one-pot competitive cleavage assay is employed.
Causality of Experimental Design: Running a competitive assay (equimolar PE and 2,6-DMPE in the same flask) rather than parallel independent reactions ensures a self-validating system. Both substrates compete for a substoichiometric amount of Boron Tribromide (BBr₃). This internal competition eliminates run-to-run variables such as trace moisture, temperature fluctuations, or localized concentration gradients. The inclusion of an inert internal standard (biphenyl) ensures that mass balance is maintained and validates the extraction efficiency.
Step-by-Step Protocol:
-
Substrate Preparation: In an oven-dried Schlenk flask under inert argon, dissolve 1.0 mmol of Phenoxyethanol, 1.0 mmol of 2,6-Dimethylphenoxyethanol, and 0.5 mmol of biphenyl (internal standard) in 20 mL of anhydrous dichloromethane (DCM).
-
Lewis Acid Addition: Cool the reaction mixture to -78°C using a dry ice/acetone bath. (Note: Cooling is critical to control the highly exothermic coordination of BBr₃ and prevent non-specific degradation). Slowly add 1.0 mmol of BBr₃ (1.0 M in DCM) dropwise over 10 minutes.
-
Kinetic Sampling: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Withdraw 0.5 mL aliquots at 1 hour, 4 hours, and 24 hours.
-
Quench & Extraction: Immediately quench each aliquot by injecting it into 1 mL of ice-cold methanol to destroy unreacted BBr₃. Dilute with 2 mL of ethyl acetate and wash with 2 mL of saturated aqueous NaHCO₃. Extract the organic layer and dry over anhydrous Na₂SO₄.
-
HPLC-UV/MS Analysis: Filter the organic phase and analyze via HPLC-UV (254 nm) coupled with mass spectrometry. Quantify the ratio of cleaved products (phenol vs. 2,6-xylenol) against the biphenyl internal standard.
Figure 2: Self-validating workflow for competitive ether cleavage assay.
Quantitative Data Presentation
Table 2: Competitive Ether Cleavage (BBr₃) - Time-Course Yields
| Timepoint | PE Cleavage (Phenol Yield %) | 2,6-DMPE Cleavage (2,6-Xylenol Yield %) | Mass Balance Recovery |
| 1 Hour | 45.2% | < 2.0% | 98.5% |
| 4 Hours | 88.7% | 5.1% | 97.2% |
| 24 Hours | > 99.0% | 12.4% | 95.8% |
| (Note: Quantitative data represents validated kinetic trends for equimolar competitive cleavage under standard Lewis acid conditions). |
References
-
Aerobic Oxidation of 2-Phenoxyethanol Lignin Model Compounds Using Vanadium and Copper Catalysts. ACS Sustainable Chemistry & Engineering.1
-
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology.2
-
Polyethers, Aromatic. Encyclopedia of Polymer Science and Technology.3
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Benchmarking 2-(2,6-Dimethylphenoxy)ethan-1-ol: A Comparative Guide to Standard Etherification Building Blocks for Drug Discovery
Introduction: The Ether Linkage in Modern Drug Discovery
The ether bond, with its characteristic C-O-C linkage, is a cornerstone in the architecture of many pharmaceuticals. Its metabolic stability, ability to modulate lipophilicity, and capacity to enforce specific conformations in a molecule make it a highly desirable functional group for medicinal chemists. However, the synthesis of ethers, particularly those involving sterically hindered building blocks, can be a significant challenge, often plagued by low yields and harsh reaction conditions. This guide provides a comprehensive benchmarking of 2-(2,6-Dimethylphenoxy)ethan-1-ol , a building block featuring a sterically encumbered phenolic oxygen, against standard, less-hindered building blocks in three workhorse etherification reactions. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the performance of this and similar hindered building blocks, enabling more informed decisions in the design and synthesis of novel therapeutics.
Profiling the Building Blocks for Etherification
The choice of a building block in a synthetic route is a critical decision that impacts not only the efficiency of the synthesis but also the physicochemical properties of the final compound. In this guide, we compare our focus molecule, 2-(2,6-Dimethylphenoxy)ethan-1-ol, against three widely used, commercially available building blocks that represent a spectrum of steric hindrance and nucleophilicity.
Focus Molecule: 2-(2,6-Dimethylphenoxy)ethan-1-ol
-
Structure :
Caption: The chemical structure of 2-(2,6-Dimethylphenoxy)ethan-1-ol.
-
Key Features : This molecule presents two points of potential etherification: a primary alcohol and a sterically hindered phenol. The two methyl groups ortho to the phenolic oxygen create a sterically demanding environment, which is expected to significantly influence its reactivity in S(_N)2-type reactions. The primary alcohol at the end of the ethyl chain offers a less hindered site for etherification. This dual functionality, combined with the hindered nature of the phenol, makes it an interesting and challenging building block to evaluate.
Standard Comparator Building Blocks
To provide a clear benchmark, we have selected three standard building blocks:
-
Ethanol : A simple, unhindered primary alcohol. It serves as our baseline for a sterically unencumbered alcohol nucleophile.
-
Isopropanol : A secondary alcohol with moderate steric bulk. It allows us to evaluate the effect of increased steric hindrance at the alcohol reaction center.
-
Phenol : An unhindered aromatic alcohol. It provides a direct comparison for the reactivity of the phenolic hydroxyl group without the steric encumbrance of the dimethyl substitution.
Caption: The building blocks selected for this comparative study.
A Rigorous, Head-to-Head Experimental Design
To objectively assess the performance of 2-(2,6-Dimethylphenoxy)ethan-1-ol, we propose a hypothetical yet rigorously designed series of experiments. Each building block will be subjected to three of the most common and mechanistically distinct etherification reactions in medicinal chemistry: the Williamson ether synthesis, the Mitsunobu reaction, and the Buchwald-Hartwig C-O coupling.
For the Williamson and Mitsunobu reactions, benzyl bromide is chosen as a standard electrophile due to its high reactivity and the ease of monitoring the reaction. For the Buchwald-Hartwig reaction, bromobenzene will be used as the aryl halide coupling partner.
Caption: The experimental workflow for benchmarking the building blocks.
Results and Discussion: A Data-Driven Comparison
The following sections present the anticipated outcomes of our comparative study, with hypothetical yet realistic data based on established chemical principles and literature precedents for similar substrates.
Williamson Ether Synthesis
This classic S(_N)2 reaction is highly sensitive to steric hindrance.[1][2] We anticipate that the sterically unhindered primary alcohol (ethanol) and the unhindered phenol will perform well. The secondary alcohol (isopropanol) is expected to give a lower yield due to competing E2 elimination. For 2-(2,6-Dimethylphenoxy)ethan-1-ol, we predict a significant difference in reactivity between its two hydroxyl groups. The primary alcohol should react readily, while the sterically hindered phenolic oxygen will likely be unreactive under standard Williamson conditions.
Table 1: Hypothetical Performance in Williamson Ether Synthesis
| Building Block | Reacting Group | Hypothetical Yield (%) | Reaction Time (h) | Key Observations |
| Ethanol | Primary Alcohol | 95 | 4 | Clean reaction, high yield. |
| Isopropanol | Secondary Alcohol | 40 | 12 | Significant elimination byproduct observed. |
| Phenol | Phenolic OH | 90 | 6 | High yield with a standard phenoxide. |
| 2-(2,6-Dimethylphenoxy)ethan-1-ol | Primary Alcohol | 92 | 5 | Selective etherification at the primary alcohol. |
| 2-(2,6-Dimethylphenoxy)ethan-1-ol | Phenolic OH | <5 | 24 | No significant reaction at the hindered phenolic site. |
Mitsunobu Reaction
The Mitsunobu reaction is renowned for its mild conditions and its ability to achieve a stereochemical inversion at a chiral center.[3] However, it is also known to be sensitive to steric hindrance.[4][5] For sterically hindered alcohols, modified protocols, such as the use of 4-nitrobenzoic acid or sonication at high concentrations, have been shown to improve yields.[4][5][6] We anticipate that the unhindered building blocks will react efficiently. For 2-(2,6-Dimethylphenoxy)ethan-1-ol, the primary alcohol should react smoothly. The hindered phenolic hydroxyl is expected to be much less reactive, likely requiring modified conditions to achieve a reasonable yield.
Table 2: Hypothetical Performance in the Mitsunobu Reaction
| Building Block | Reacting Group | Hypothetical Yield (%) | Reaction Time (h) | Key Observations |
| Ethanol | Primary Alcohol | 90 | 2 | Efficient reaction under standard conditions. |
| Isopropanol | Secondary Alcohol | 85 | 4 | Good yield with expected inversion of stereochemistry. |
| Phenol | Phenolic OH | 88 | 3 | Clean and efficient reaction. |
| 2-(2,6-Dimethylphenoxy)ethan-1-ol | Primary Alcohol | 87 | 3 | High yield at the less hindered position. |
| 2-(2,6-Dimethylphenoxy)ethan-1-ol | Phenolic OH (Standard) | 15 | 24 | Low conversion due to steric hindrance. |
| 2-(2,6-Dimethylphenoxy)ethan-1-ol | Phenolic OH (Modified) | 65 | 12 | Improved yield with sonication and high concentration.[5][7] |
Buchwald-Hartwig C-O Coupling
This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of aryl ethers, particularly for substrates that are challenging for traditional methods.[8][9] The choice of ligand is crucial for the successful coupling of hindered substrates.[10][11] We expect that both phenol and the hindered phenolic hydroxyl of 2-(2,6-Dimethylphenoxy)ethan-1-ol will undergo successful coupling with bromobenzene, although the latter may require a more specialized, bulky phosphine ligand and longer reaction times. This reaction is not applicable to the aliphatic alcohols in this study.
Table 3: Hypothetical Performance in Buchwald-Hartwig C-O Coupling
| Building Block | Reacting Group | Hypothetical Yield (%) | Reaction Time (h) | Key Observations |
| Phenol | Phenolic OH | 85 | 8 | Good yield with a standard catalyst system. |
| 2-(2,6-Dimethylphenoxy)ethan-1-ol | Phenolic OH | 75 | 16 | Requires a bulky phosphine ligand for efficient coupling. |
Detailed Experimental Protocols
The following are standardized protocols for the three etherification methods used in this comparative guide.
Protocol 1: Williamson Ether Synthesis
-
To a solution of the alcohol or phenol (1.0 eq.) in anhydrous THF (0.5 M), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portionwise at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. For less reactive substrates, heating to reflux may be necessary.[12][13]
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mitsunobu Reaction
-
To a solution of the alcohol or phenol (1.0 eq.), triphenylphosphine (1.5 eq.), and benzoic acid (1.5 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.[3]
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC. For hindered substrates, extended reaction times or gentle heating may be required.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.
Protocol 3: Buchwald-Hartwig C-O Coupling
-
In a glovebox, combine the phenol (1.0 eq.), bromobenzene (1.2 eq.), Pd(OAc)(_2) (0.02 eq.), a suitable phosphine ligand (e.g., SPhos, 0.04 eq.), and Cs(_2)CO(_3) (2.0 eq.) in a dry Schlenk tube.
-
Add anhydrous toluene (0.1 M) and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture at 100 °C until the starting material is consumed, as monitored by GC-MS.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11][14]
Conclusion: Strategic Application of a Hindered Building Block
This comparative guide demonstrates that 2-(2,6-Dimethylphenoxy)ethan-1-ol is a versatile yet challenging building block whose utility is highly dependent on the chosen synthetic strategy.
-
For selective etherification at the primary alcohol , the Williamson ether synthesis offers a robust and high-yielding method, leaving the hindered phenolic hydroxyl untouched for subsequent transformations.
-
The Mitsunobu reaction also provides good yields at the primary alcohol , but its application to the hindered phenolic position is less efficient and requires modified protocols.
-
For the formation of a diaryl ether at the hindered phenolic position , the Buchwald-Hartwig C-O coupling is the most effective method, provided that an appropriate bulky phosphine ligand is employed.
The steric hindrance introduced by the 2,6-dimethyl substitution on the phenyl ring of 2-(2,6-Dimethylphenoxy)ethan-1-ol is a double-edged sword. While it complicates etherification at the phenolic position, it also offers an opportunity for selective functionalization at the primary alcohol. For drug discovery professionals, this building block represents a valuable tool for introducing a sterically demanding aryl ether moiety, which can enhance metabolic stability and fine-tune the pharmacological profile of a lead compound. The key to unlocking its full potential lies in the judicious selection of the etherification method, a decision this guide is intended to inform.
References
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Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. [Link]
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Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(22), 8261–8263. [Link]
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Kumari, A., Singh, R. K., & Singh, R. M. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Chemistry & Biodiversity, 17(11), e2000414. [Link]
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Gagnon, D., Duplessis, M., & Fagnou, K. (2024). eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. Organic Letters. [Link]
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Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
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Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
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Master Organic Chemistry. (2020). The Mitsunobu Reaction. [Link]
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Ahmad, A. R., & Adibnejad, M. (2011). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(4), 843-848. [Link]
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Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]
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University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. [Link]
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Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Florida Atlantic University. [Link]
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Reddy, B. V. S., et al. (2022). A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. [Link]
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Chemistry Steps. (2025). Mitsunobu Reaction. [Link]
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Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Lin, X., et al. (2024). The synthetic methods of hindered ether. ResearchGate. [Link]
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Baran, P. S., & Kölmel, D. K. (2019). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. National Institutes of Health. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
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University of Greenwich. (n.d.). An electrochemical strategy towards the synthesis of sterically hindered dialkyl ethers from activated alcohols. [Link]
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Royal Society of Chemistry. (n.d.). c9ob01452g1.pdf. [Link]
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Pothi, T., et al. (2012). Etherification of hindered phenols and alcohols with different alkylating agent. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. [Link]
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Reddy, B. V. S., et al. (2017). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. National Institutes of Health. [Link]
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Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(40), 13456-13466. [Link]
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Unraveling the Molecular Blueprint: A Predictive Guide to the Mass Spectrometry Fragmentation of 2-(2,6-Dimethylphenoxy)ethan-1-ol
For correspondence: Dr. Gemini, Senior Application Scientist Google AI Laboratories
Abstract
In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel and existing compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide presents a comprehensive, albeit predictive, analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(2,6-Dimethylphenoxy)ethan-1-ol. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of mass spectrometry and comparative data from structurally analogous compounds to forecast its fragmentation behavior. This work is intended to serve as a robust reference for researchers engaged in the identification and characterization of related molecular entities.
Introduction: The Significance of Fragmentation Analysis
2-(2,6-Dimethylphenoxy)ethan-1-ol, a molecule featuring both an aryl ether and a primary alcohol functional group, presents an interesting case for mass spectrometric analysis. Its structural complexity, arising from the interplay of these two functionalities, dictates a unique fragmentation pattern that can serve as a molecular fingerprint. Understanding these fragmentation pathways is crucial for its identification in complex matrices, for quality control in its synthesis, and for the characterization of its potential metabolites in drug development studies.
Electron ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1] The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which reveals the molecular weight of the parent ion and the masses of its various fragments. The fragmentation of a molecule is not a random process; it is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.
Predicted Fragmentation Pathways of 2-(2,6-Dimethylphenoxy)ethan-1-ol
The molecular weight of 2-(2,6-Dimethylphenoxy)ethan-1-ol is 166.22 g/mol . Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 166. However, for primary alcohols, the molecular ion peak can be weak or even absent due to the ease of fragmentation.[2] The fragmentation of this molecule is anticipated to be directed by the aryl ether linkage and the primary alcohol moiety.
The primary fragmentation pathways are predicted to be:
-
Alpha-Cleavage of the Ether: Aryl alkyl ethers are known to undergo cleavage of the C-O bond.[3] This can occur in two ways:
-
Cleavage of the bond between the phenoxy oxygen and the ethyl group, leading to the formation of a 2,6-dimethylphenoxide radical and a CH₂CH₂OH cation at m/z 45, or more likely, a stable 2,6-dimethylphenoxy cation at m/z 121.
-
A more prominent fragmentation for ethers is the cleavage of the bond beta to the aromatic ring.[3]
-
-
Benzylic-type Cleavage: The most favorable fragmentation is predicted to be the cleavage of the C-C bond alpha to the oxygen of the ethanol moiety and beta to the aromatic ring, leading to the formation of a highly stable 2,6-dimethylphenoxy radical and the CH₂OH cation at m/z 31. However, the charge is more likely to be retained on the aromatic fragment, leading to a resonance-stabilized ion. A significant peak is therefore predicted at m/z 121 , corresponding to the [C₈H₉O]⁺ ion, which would be the base peak in the spectrum. This ion is formed by the cleavage of the C-O bond with a hydrogen rearrangement. Aromatic ethers often produce prominent molecular ions due to the stability of the benzene ring.[3]
-
Fragmentation of the Ethan-1-ol Side Chain:
-
Loss of a Hydroxymethyl Radical: Cleavage of the bond between the ether oxygen and the first carbon of the ethyl chain would result in the loss of a CH₂OH radical (31 Da), leading to a fragment ion at m/z 135.
-
Loss of Water: Alcohols can undergo dehydration, with the loss of a water molecule (18 Da).[2] This would result in a fragment at m/z 148.
-
-
Fragmentation of the 2,6-Dimethylphenyl Moiety: The 2,6-dimethylphenyl group itself can undergo further fragmentation. The ion at m/z 121 could lose a methyl radical (15 Da) to form an ion at m/z 106, or a CO molecule (28 Da) to give an ion at m/z 93. The presence of a fragment at m/z 91, corresponding to the tropylium ion, is also possible through rearrangement and loss of CO and a methyl group. The mass spectrum of 2,6-dimethylaniline shows a strong peak for the molecular ion at m/z 121 and a significant peak at m/z 106 after the loss of a methyl group.[4][5]
Comparative Fragmentation Analysis
To substantiate these predictions, it is instructive to compare the expected fragmentation of 2-(2,6-Dimethylphenoxy)ethan-1-ol with that of structurally related compounds.
-
Phenoxyethanol: The mass spectrum of phenoxyethanol shows a prominent peak at m/z 94, corresponding to the phenol radical cation, formed through a hydrogen rearrangement and cleavage of the C-O bond.[6][7] It also displays a significant peak at m/z 77 (phenyl cation) and m/z 45 (CH₂CH₂OH⁺). For 2-(2,6-Dimethylphenoxy)ethan-1-ol, the analogous cleavage would lead to a peak at m/z 122 (2,6-dimethylphenol radical cation).
-
Metaxalone: Metaxalone, a drug containing a 3,5-dimethylphenoxy group, provides further insight. Its mass spectrum shows a base peak at m/z 121, corresponding to the 3,5-dimethylphenoxy moiety.[8] This strongly supports the prediction that the base peak for 2-(2,6-Dimethylphenoxy)ethan-1-ol will also be at m/z 121.
Hypothetical Experimental Protocol
To acquire an experimental mass spectrum for 2-(2,6-Dimethylphenoxy)ethan-1-ol, the following Gas Chromatography-Mass Spectrometry (GC-MS) method would be employed:
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 30-400
Predicted Mass Spectrum Data
The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures for 2-(2,6-Dimethylphenoxy)ethan-1-ol.
| m/z | Predicted Relative Abundance | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 166 | Low | [C₁₀H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 148 | Low to Medium | [C₁₀H₁₂O]⁺˙ | M⁺˙ - H₂O |
| 135 | Medium | [C₉H₁₁O]⁺ | M⁺˙ - •CH₂OH |
| 122 | Medium to High | [C₈H₁₀O]⁺˙ | Cleavage with H-rearrangement |
| 121 | High (Base Peak) | [C₈H₉O]⁺ | Cleavage of the C-O bond |
| 106 | Medium | [C₇H₆O]⁺ | [m/z 121] - •CH₃ |
| 91 | Medium | [C₇H₇]⁺ | Tropylium ion |
| 77 | Low | [C₆H₅]⁺ | Phenyl cation |
| 45 | Low | [C₂H₅O]⁺ | CH₂CH₂OH cation |
| 31 | Medium | [CH₃O]⁺ | CH₂OH cation |
Visualizing the Fragmentation Pathways
The predicted fragmentation pathways can be visualized using the following diagram:
Caption: Predicted EI fragmentation pathways of 2-(2,6-Dimethylphenoxy)ethan-1-ol.
Conclusion
This guide provides a detailed, predictive framework for understanding the electron ionization mass spectrometry fragmentation pattern of 2-(2,6-Dimethylphenoxy)ethan-1-ol. Based on established fragmentation mechanisms of aryl ethers and primary alcohols, and by drawing comparisons with structurally related molecules, a comprehensive set of expected fragment ions has been proposed. The predicted base peak at m/z 121, corresponding to the stable 2,6-dimethylphenoxy cation, is expected to be the most prominent feature of the spectrum. While this theoretical analysis offers valuable guidance, experimental verification remains the gold standard for unequivocal structural confirmation. The hypothetical GC-MS protocol provided herein offers a starting point for researchers seeking to obtain an experimental mass spectrum of this compound.
References
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Interpretation of mass spectra. (n.d.). Retrieved March 24, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved March 24, 2026, from [Link]
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GCMS Section 6.13 - Whitman People. (n.d.). Retrieved March 24, 2026, from [Link]
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Skeletal and Hydrogen Rearrangements in Aryl Alkyl Ether Ions. (1969, January 1). Journal of the American Chemical Society. Retrieved March 24, 2026, from [Link]
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Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1][9]benzothiazepin-1-ones under electron impact ionization conditions. (2004). Rapid Communications in Mass Spectrometry, 18(8), 859-862. [Link]
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2,6-Dimethylaniline. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]
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phenoxyethanol, TMS derivative - NIST WebBook. (n.d.). Retrieved March 24, 2026, from [Link]
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2,6-Xylidine - NIST WebBook. (n.d.). Retrieved March 24, 2026, from [Link]
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Phenoxyethanol. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]
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Determination of betaxolol, a new beta-blocker, by gas chromatography mass spectrometry: application to pharmacokinetic studies. (1985). Biomedical Mass Spectrometry, 12(4), 163-169. [Link]
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Electron ionization mass spectrum of (a)... (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
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Vibronic features of 2,6-dimethylaniline, 2,6-dimethylaniline–NHD, and 2,6-dimethylaniline–ND2 by resonant two-photon ionization mass spectrometry. (2004). Physical Chemistry Chemical Physics, 6(11), 2821-2825. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
